molecular formula C19H13F7N2O2 B15618925 ErSO-TFPy

ErSO-TFPy

货号: B15618925
分子量: 434.3 g/mol
InChI 键: PSTKCYQKNLKUBN-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ErSO-TFPy is a useful research compound. Its molecular formula is C19H13F7N2O2 and its molecular weight is 434.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C19H13F7N2O2

分子量

434.3 g/mol

IUPAC 名称

(3R)-3-(4-hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-yl)-7-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C19H13F7N2O2/c20-16(21)8-28(9-17(16,22)23)18(10-4-6-11(29)7-5-10)12-2-1-3-13(19(24,25)26)14(12)27-15(18)30/h1-7,29H,8-9H2,(H,27,30)/t18-/m1/s1

InChI 键

PSTKCYQKNLKUBN-GOSISDBHSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ErSO-TFPy in ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel small molecule ErSO-TFPy, a promising therapeutic candidate for estrogen receptor-positive (ER+) breast cancer. This document details its mechanism of action, summarizes key preclinical data, outlines experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound represents a significant advancement in the treatment of ER+ breast cancer, moving beyond the cytostatic effects of current endocrine therapies to induce rapid and selective cancer cell death.[1][2] Its mechanism is initiated through the activation of the anticipatory unfolded protein response (a-UPR), a pathway typically involved in preparing cells for increased protein folding demand.[3] this compound hyperactivates this protective pathway, turning it into a lethal cascade for ER+ breast cancer cells.[4][5]

The key molecular target of this compound is the Transient Receptor Potential Melastatin Member 4 (TRPM4) , a calcium-activated sodium channel.[6][7] Activation of TRPM4 by this compound leads to a significant influx of sodium ions, causing cation dysregulation and an imbalance in intracellular calcium and sodium levels.[1][2][7] This ionic imbalance is a critical step that triggers hyperactivation of the a-UPR.[1][2]

The hyperactivated a-UPR is characterized by the induction of endoplasmic reticulum (ER) stress markers, including the cleavage of Activating Transcription Factor 6 (ATF6) and the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and AMP-activated protein kinase (AMPK).[1][2][8] This sustained ER stress ultimately leads to cell swelling and rapid necrotic cell death, a distinct mechanism from the apoptotic cell death induced by many conventional chemotherapies.[1][2][9] The efficacy of this compound is dependent on the expression of TRPM4, as knockout of the TRPM4 gene confers resistance to the compound.[1][2]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound in Breast Cancer Cell Lines

Cell LineER StatusIC50 (nM)
MCF-7ER+5-25
T47DER+5-25
BT-474ER+5-25
ZR-75-1ER+5-25
HCC1428ER+5-25
MDA-MB-231ER->10,000-30,000
HCC1937ER->10,000-30,000
MDA-MB-436ER->10,000-30,000

Data sourced from multiple studies, indicating potent and selective activity against ER+ cell lines.[1][2][8]

Table 2: In Vivo Efficacy of a Single Dose of this compound in Mouse Xenograft Models

Tumor ModelInitial Tumor Size (mm³)TreatmentOutcome
Small TumorsNot specifiedSingle dose of this compoundComplete tumor regression
Large Tumors~1000Single dose of this compound>80% tumor regression
Very Large Tumors500-1500Single dose of this compound>80% tumor regression

Studies in various human tumor xenograft models in immunocompromised mice have shown that a single intravenous dose of this compound can lead to complete or near-complete tumor regression.[1][6][8][10][11][12][13][14][15] This is a significant finding, as most cancer therapeutics require long-term dosing.[10][11][14]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental procedures.

ErSO_TFPy_Signaling_Pathway cluster_cell ER+ Breast Cancer Cell ErSO_TFPy This compound TRPM4 TRPM4 (Ca²⁺-activated Na⁺ channel) ErSO_TFPy->TRPM4 Na_influx Na⁺ Influx TRPM4->Na_influx activates Ca_dysregulation Cation (Ca²⁺/Na⁺) Dysregulation Na_influx->Ca_dysregulation aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation Ca_dysregulation->aUPR triggers ER_Stress ER Stress Markers (p-EIF2α, cleaved ATF6, p-AMPK) aUPR->ER_Stress induces Cell_Swelling Cell Swelling aUPR->Cell_Swelling causes Necrosis Necrotic Cell Death ER_Stress->Necrosis Cell_Swelling->Necrosis

Caption: Signaling pathway of this compound in ER+ breast cancer cells.

Experimental_Workflow cluster_workflow In Vivo Efficacy Assessment Workflow start Patient Tumor (ER+ Breast Cancer) implant Implantation into Immunodeficient Mice start->implant pdx_model Patient-Derived Xenograft (PDX) Model Established implant->pdx_model treatment Single IV Dose of this compound pdx_model->treatment monitoring Tumor Volume Measurement (Calipers) treatment->monitoring endpoint Tumor Regression Analysis monitoring->endpoint

Caption: Experimental workflow for in vivo efficacy of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

1. Cell Viability Assay (Alamar Blue Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines.

  • Methodology:

    • Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/ml and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

    • Incubation: Incubate the plates for the desired time points (e.g., 24, 72, or 168 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Alamar Blue Addition: Add Alamar Blue reagent to each well at a final concentration of 10% of the total volume.

    • Incubation with Reagent: Incubate for 4-8 hours, protected from light.

    • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve.

2. Western Blot Analysis for a-UPR Markers

  • Objective: To assess the activation of the anticipatory unfolded protein response upon this compound treatment.

  • Methodology:

    • Cell Treatment and Lysis: Treat MCF-7 cells with varying concentrations of this compound (0-450 nM) for 6 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against a-UPR markers (e.g., cleaved ATF6, phospho-eIF2α, phospho-AMPK) and a loading control (e.g., β-actin).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. In Vivo Xenograft Mouse Model Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo setting.

  • Methodology:

    • Animal Model: Use athymic nude mice.

    • Tumor Implantation: Implant ER+ breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments subcutaneously into the flank of the mice. For MCF-7 xenografts, estradiol (B170435) supplementation is required to support tumor growth.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment: Administer a single intravenous (IV) dose of this compound. The compound can be formulated in a vehicle such as 2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile saline.

    • Tumor Monitoring: Measure tumor volume using calipers at regular intervals.

    • Endpoint: Continue monitoring until tumors in the control group reach a predetermined size or for a specified duration to assess tumor regression in the treatment group.

    • Data Analysis: Plot tumor growth curves and calculate the percentage of tumor regression.

4. Patient-Derived Xenograft (PDX) Models

  • Objective: To assess the efficacy of this compound in a more clinically relevant preclinical model.

  • Methodology:

    • Tissue Acquisition: Obtain fresh tumor tissue from consenting ER+ breast cancer patients.

    • Implantation: Implant small fragments of the tumor tissue subcutaneously into immunodeficient mice (e.g., NOD-SCID).

    • Engraftment and Passaging: Monitor the mice for tumor growth. Once the tumors reach a certain size, they can be harvested and passaged into subsequent cohorts of mice to expand the model.

    • Treatment Studies: Once a stable PDX model is established, conduct treatment studies as described in the xenograft model protocol above. PDX models are valuable for testing therapies on tumors that better recapitulate the heterogeneity and biology of human cancers.[16][17][18][19][20]

References

ErSO-TFPy: A Novel Agent for Estrogen Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ErSO-TFPy is a novel small molecule demonstrating significant promise in the preclinical treatment of estrogen receptor-positive (ERα+) breast cancer.[1][2][3] Developed as a more potent and tolerable derivative of its predecessor, ErSO, this compound induces a unique form of cancer cell death, setting it apart from current therapeutic strategies.[4] This guide provides a comprehensive overview of this compound's mechanism of action, key experimental data, and detailed protocols for its evaluation.

Core Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR) and Necrotic Cell Death

Unlike traditional endocrine therapies that are often cytostatic, this compound is cytotoxic, inducing rapid necrosis in ERα+ breast cancer cells.[5][6] This is achieved through the hyperactivation of a cellular pathway known as the anticipatory Unfolded Protein Response (a-UPR).[2][7] The a-UPR is a signaling cascade that cancer cells use to prepare for the stress of rapid growth and proliferation. This compound hijacks this protective mechanism, turning it into a lethal pathway.[7]

A critical mediator in the action of this compound is the transient receptor potential cation channel subfamily M member 4 (TRPM4).[5][8] this compound's activity is dependent on the presence of TRPM4, an ion channel that is often upregulated in breast cancer.[5][8] The binding of this compound to its target leads to the activation of TRPM4, causing a significant influx of sodium ions into the cancer cell.[9][10] This influx disrupts the cell's ionic balance, leading to cell swelling and eventual necrotic cell death.[8]

The key signaling events in the this compound-induced a-UPR pathway include the cleavage of Activating Transcription Factor 6 (ATF6) and the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and AMP-activated protein kinase (AMPK).[8]

Quantitative Data Summary

The potency and selectivity of this compound have been evaluated across a range of breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in ERα+ cells and its minimal effect on ERα- cells.

Cell LineERα StatusIC50 (nM)
MCF-7Positive5-25
T47DPositive5-25
BT-474Positive5-25
ZR-75-1Positive5-25
HCC1428Positive5-25
MDA-MB-231Negative>10,000-30,000
HCC1937Negative>10,000-30,000
MDA-MB-436Negative>10,000-30,000

Data compiled from multiple preclinical studies.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (AlamarBlue)

This assay quantitatively measures cell proliferation and cytotoxicity.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • AlamarBlue™ reagent

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 10 µL of AlamarBlue™ reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis of a-UPR Markers

This technique is used to detect the activation of key proteins in the a-UPR pathway.

Materials:

  • Breast cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ATF6, anti-phospho-eIF2α, anti-phospho-AMPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at the desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Athymic nude mice (female)

  • ERα+ breast cancer cells (e.g., MCF-7 or MCF-7 ESR1mut)

  • Matrigel

  • This compound formulation (e.g., in 2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile saline)[5]

  • Calipers for tumor measurement

Procedure:

  • Implant 1.5 x 10^6 ERα+ breast cancer cells, mixed 1:1 with Matrigel, into the mammary fat pad of female athymic nude mice.[5]

  • Allow tumors to grow to a palpable size (e.g., 200-300 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound intravenously (IV) as a single dose or in a multi-dose regimen.

  • The control group receives the vehicle solution.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the health and body weight of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Visualizations

This compound Signaling Pathway

ErSO_TFPy_Signaling_Pathway cluster_cell ERα+ Cancer Cell ErSO_TFPy This compound ER_alpha ERα ErSO_TFPy->ER_alpha Binds aUPR a-UPR Hyperactivation ER_alpha->aUPR Activates TRPM4 TRPM4 Na_influx Na+ Influx TRPM4->Na_influx Mediates aUPR->TRPM4 Activates ATF6 Cleaved ATF6 aUPR->ATF6 p_EIF2a p-EIF2α aUPR->p_EIF2a p_AMPK p-AMPK aUPR->p_AMPK Cell_Swelling Cell Swelling Na_influx->Cell_Swelling Necrosis Necrotic Cell Death Cell_Swelling->Necrosis

Caption: Signaling pathway of this compound in ERα+ breast cancer cells.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow cluster_assays Assays start Start: ERα+ & ERα- Cells cell_culture Cell Seeding (96-well & 6-well plates) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (AlamarBlue) treatment->viability_assay western_blot Western Blot (a-UPR Markers) treatment->western_blot analysis Data Analysis viability_assay->analysis western_blot->analysis ic50 Determine IC50 Values analysis->ic50 protein_expression Analyze Protein Expression analysis->protein_expression

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Evaluation

In_Vivo_Workflow start Start: Athymic Nude Mice implantation Mammary Fat Pad Implantation (ERα+ Cells + Matrigel) start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment This compound / Vehicle Administration (Intravenous) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: Workflow for in vivo evaluation of this compound.

References

The Critical Role of TRPM4 in ErSO-TFPy-Induced Necrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emerging anticancer therapies are leveraging regulated necrosis to induce a more immunogenic form of cell death. The small molecule ErSO and its more potent derivative, ErSO-TFPy, have demonstrated remarkable efficacy in eradicating estrogen receptor-alpha (ERα)-positive breast cancer cells through a novel necrotic mechanism. Central to this process is the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. This technical guide provides an in-depth analysis of the pivotal role of TRPM4 in this compound-induced necrosis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction

Traditional cancer therapies often induce apoptosis, a form of programmed cell death that is typically non-inflammatory. In contrast, necrosis is a lytic form of cell death that releases damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[1] The small molecule ErSO, and its clinically promising derivative this compound, selectively induce necrosis in ERα-positive breast cancer cells by hyperactivating the anticipatory Unfolded Protein Response (a-UPR).[2][3][4] A genome-wide CRISPR-Cas9 screen identified the calcium-activated, ATP-inhibited, sodium-selective plasma membrane channel, TRPM4, as a critical mediator of this necrotic cell death.[5][6] This guide elucidates the molecular mechanisms by which this compound, through TRPM4, drives cancer cells towards necrosis.

The Signaling Pathway of this compound-Induced Necrosis

This compound initiates a signaling cascade that culminates in TRPM4-dependent necrosis. The binding of this compound to ERα triggers the hyperactivation of the a-UPR, a cellular stress response pathway.[7][8] This leads to a significant increase in intracellular calcium (Ca²⁺) levels.[1] The elevated cytosolic Ca²⁺ directly activates the TRPM4 channel, causing it to open.[5][6] As a non-selective monovalent cation channel, the primary consequence of TRPM4 opening is a massive influx of sodium ions (Na⁺) into the cell.[9][10] This influx disrupts the cell's osmotic balance, leading to cell swelling and eventual rupture of the plasma membrane, the hallmark of necrotic cell death.[6][7]

ErSO_TFPy_Necrosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane ErSO_TFPy This compound ERa ERα ErSO_TFPy->ERa aUPR a-UPR Hyperactivation ERa->aUPR Ca_increase ↑ [Ca²⁺]i aUPR->Ca_increase TRPM4 TRPM4 Channel Ca_increase->TRPM4 Activates Na_influx Na⁺ Influx Swelling Cell Swelling Na_influx->Swelling Necrosis Necrosis Swelling->Necrosis TRPM4->Na_influx

Figure 1: Signaling pathway of this compound-induced necrosis.

Quantitative Data Summary

The functional importance of TRPM4 in this compound-induced necrosis is underscored by quantitative experimental data. The following tables summarize key findings from studies on this compound and its interaction with TRPM4.

Table 1: Cell Viability (IC50 Values) of this compound in Breast Cancer Cell Lines

Cell LineERα StatusTRPM4 StatusThis compound IC50Citation
MCF-7PositiveParental~5-25 nM[7]
T47DPositiveParental~5-25 nM[7]
BT-474PositiveParental~5-25 nM[7]
ZR-75-1PositiveParental~5-25 nM[7]
HCC1428PositiveParental~5-25 nM[7]
MDA-MB-231NegativeParental>10-30 µM[7]
HCC1937NegativeParental>10-30 µM[7]
MDA-MB-436NegativeParental>10-30 µM[7]
MCF-7PositiveTRPM4 Knockout~1000-fold increase vs. Parental[7]

Table 2: Effect of this compound on Cell Volume

Cell LineTreatment (1 µM this compound for 2h)Change in Cell VolumeCitation
MCF-7 Parental+Doubled in volume[7]
MCF-7 TRPM4 KO+No significant swelling[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of TRPM4 in this compound-induced necrosis.

Genome-Wide CRISPR-Cas9 Negative Selection Screen for Drug Resistance

This protocol is used to identify genes whose knockout confers resistance to a cytotoxic agent.

  • Library Transduction: A pooled lentiviral sgRNA library targeting all genes in the human genome is transduced into a population of Cas9-expressing cancer cells at a low multiplicity of infection to ensure most cells receive a single sgRNA.

  • Antibiotic Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Drug Treatment: The population of knockout cells is then treated with the cytotoxic agent (e.g., ErSO) at a concentration that kills the majority of the wild-type cells.

  • Recovery and DNA Extraction: The surviving cells, which are enriched for knockouts of genes required for the drug's efficacy, are allowed to recover and expand. Genomic DNA is then extracted from this resistant population.

  • Sequencing and Analysis: The sgRNA sequences are amplified from the genomic DNA by PCR and subjected to high-throughput sequencing. The frequency of each sgRNA in the resistant population is compared to its frequency in a control population to identify sgRNAs that are significantly enriched. Genes targeted by these enriched sgRNAs are considered essential for the drug's mechanism of action.

Cell Viability Assays

This assay measures cell viability based on the metabolic activity of living cells.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) for the desired incubation period (e.g., 24, 72, or 120 hours).

  • Reagent Addition: AlamarBlue™ reagent is added to each well at 10% of the culture volume.

  • Incubation: The plate is incubated for 1-4 hours at 37°C, protected from light. During this time, viable cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin.

  • Fluorescence Measurement: The fluorescence is read on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.

This assay distinguishes between viable and non-viable cells based on membrane integrity.

  • Cell Harvesting: Cells are harvested and resuspended in a single-cell suspension.

  • Staining: A 1:1 mixture of the cell suspension and 0.4% Trypan Blue solution is prepared and incubated for 1-3 minutes at room temperature.

  • Cell Counting: The stained cell suspension is loaded onto a hemocytometer.

  • Microscopy: Under a light microscope, viable cells with intact membranes will appear clear, while non-viable cells with compromised membranes will be stained blue.

  • Calculation: The percentage of viable cells is calculated as: (Number of unstained cells / Total number of cells) x 100.

Western Blotting for a-UPR Markers

This technique is used to detect the activation of key proteins in the a-UPR pathway.

  • Cell Lysis: Cells are treated with this compound for various time points, then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the a-UPR markers of interest, such as cleaved ATF6, phosphorylated eIF2α (p-eIF2α), and phosphorylated AMPK (p-AMPK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Volume Measurement

Cell swelling is a key feature of this compound-induced necrosis.

  • Cell Treatment: Cells are treated with the vehicle (DMSO) or this compound for a specified time (e.g., 2 hours).

  • Cell Harvesting: Adherent cells are detached, and all cells are collected and resuspended in a suitable buffer.

  • Flow Cytometry Analysis: The cell suspension is analyzed on a flow cytometer. The forward scatter (FSC) parameter, which correlates with cell size, is measured for each cell.

  • Data Analysis: The median or mean FSC values of the treated and control populations are compared to determine the change in cell volume. Alternatively, a Coulter counter can be used for more direct measurement of cell volume.

Experimental and Logical Workflow

The investigation into the role of TRPM4 in this compound-induced necrosis typically follows a logical progression of experiments.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_mechanism Mechanism of Action CRISPR_Screen Genome-wide CRISPR Screen with ErSO Identify_TRPM4 Identify TRPM4 as a Top Hit CRISPR_Screen->Identify_TRPM4 Generate_KO Generate TRPM4 Knockout (KO) Cell Lines Identify_TRPM4->Generate_KO Viability_Assay Cell Viability Assays (this compound) Generate_KO->Viability_Assay aUPR_Analysis Analyze a-UPR Markers (Western Blot) Generate_KO->aUPR_Analysis Cell_Swelling Measure Cell Swelling (Flow Cytometry) Generate_KO->Cell_Swelling Compare_IC50 Compare IC50 in Parental vs. KO Viability_Assay->Compare_IC50 Confirm_Mechanism Confirm TRPM4-dependent Swelling and Necrosis Compare_IC50->Confirm_Mechanism aUPR_Analysis->Confirm_Mechanism Cell_Swelling->Confirm_Mechanism

Figure 2: General experimental workflow.

Conclusion

TRPM4 is an indispensable component of the necrotic cell death pathway induced by this compound in ERα-positive breast cancer cells. The hyperactivation of the a-UPR by this compound leads to a Ca²⁺-dependent opening of TRPM4, resulting in a lethal influx of Na⁺ and subsequent cell lysis. The profound resistance to this compound observed in TRPM4 knockout cells confirms its central role as the executioner of this necrotic process. Understanding this pathway is crucial for the development of novel cancer therapies that leverage immunogenic cell death and for identifying patient populations most likely to respond to such treatments based on their tumor's TRPM4 expression levels. Further research into the regulation of TRPM4 and its downstream effectors may unveil additional therapeutic targets to enhance the efficacy of necrosis-inducing anticancer agents.

References

ErSO-TFPy: A Technical Guide to its Selective Cytotoxicity in ERα-Positive Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the novel small molecule ErSO-TFPy and its potent and selective cytotoxic effects on estrogen receptor-alpha (ERα)-positive cancer cells. This compound represents a significant advancement over its predecessors, ErSO and Erso-DFP, demonstrating enhanced potency and a wider therapeutic window.[1][2] Its unique mechanism of action, involving the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), leads to rapid necrotic cell death, offering a promising new therapeutic strategy for ERα-positive breast cancers, including those resistant to current endocrine therapies.[3] This document details the quantitative cytotoxicity data, comprehensive experimental protocols for key assays, and a visualization of the underlying signaling pathway to facilitate further research and development.

Introduction

Approximately 75% of breast cancers are ERα-positive, and while endocrine therapies are a cornerstone of treatment, resistance is a common clinical challenge.[3] These therapies are often cytostatic, inhibiting tumor proliferation but showing modest induction of cell death.[1][2] this compound emerges as a promising therapeutic agent that induces rapid and potent cancer cell death.[1][2] In preclinical mouse models, this compound has demonstrated the ability to induce complete tumor regression, even with a single dose, highlighting its potential as a transformative treatment for ERα-positive breast cancer.[1][4]

Quantitative Cytotoxicity Data

This compound exhibits potent and selective cytotoxicity against ERα-positive breast cancer cell lines, with minimal effect on ERα-negative cells. The following tables summarize the 50% inhibitory concentration (IC50) values, demonstrating its efficacy and selectivity.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

Cell LineERα StatusIC50 (nM) at 72h
MCF-7Positive≈ 5-25
T47DPositive≈ 5-25
BT-474Positive≈ 5-25
ZR-75-1Positive≈ 5-25
HCC1428Positive≈ 5-25
MDA-MB-231Negative> 10,000-30,000
HCC1937Negative> 10,000-30,000
MDA-MB-436Negative> 10,000-30,000

Data compiled from multiple studies.[1][2]

Table 2: Comparative Efficacy of this compound and Standard-of-Care Agents in MCF-7 Cells

CompoundTarget/MechanismIC50 (nM) at 120h (MCF-7 WT)Effect
This compound a-UPR Hyperactivation Single-digit nM Cytotoxic
AmcenestrantSERDRequires stripped mediaCytostatic
CamizestrantSERDRequires stripped mediaCytostatic
ElacestrantSERDRequires stripped mediaCytostatic
CapivasertibAKT Inhibitor-Cytostatic

SERD: Selective Estrogen Receptor Degrader. Data indicates this compound is potently cytotoxic, while other agents are primarily cytostatic.[1][2]

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

This compound's unique mechanism of action does not rely on the canonical genomic pathway of ERα. Instead, it leverages a non-canonical, extranuclear function of ERα to induce the anticipatory Unfolded Protein Response (a-UPR). In cancer cells, this protective pathway is hyperactivated by this compound, leading to a lethal cascade of events culminating in necrosis.[3]

The proposed signaling pathway is as follows:

  • Binding to ERα: this compound binds to ERα in the cytoplasm.

  • Src Kinase Activation: The this compound/ERα complex activates Src kinase.

  • PLCγ Activation: Activated Src kinase phosphorylates and activates Phospholipase C gamma (PLCγ).

  • IP3 Production: PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Efflux: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER) membrane, triggering a massive and sustained release of calcium (Ca2+) from the ER into the cytosol.

  • ER Stress and a-UPR Activation: The depletion of ER calcium stores and the surge in cytosolic calcium cause severe ER stress, leading to the hyperactivation of the PERK arm of the a-UPR.

  • Necrotic Cell Death: This sustained hyperactivation of the a-UPR ultimately results in necrotic cell death.

ErSO_TFPy_Signaling_Pathway cluster_cell ERα-Positive Cancer Cell ErSO_TFPy This compound ERa ERα ErSO_TFPy->ERa Binds Src Src Kinase ERa->Src Activates PLCg PLCγ Src->PLCg Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes IP3R IP3R IP3->IP3R Binds ER Endoplasmic Reticulum Ca_ER Ca2+ Ca_cyto Ca2+ (Cytosolic Surge) IP3R->Ca_cyto Ca2+ Efflux aUPR a-UPR Hyperactivation (PERK Pathway) Ca_cyto->aUPR Triggers Necrosis Necrotic Cell Death aUPR->Necrosis Leads to

This compound Signaling Pathway

Experimental Protocols

Cell Viability Assay (AlamarBlue™)

This protocol is for determining the IC50 of this compound in a 96-well plate format.

Materials:

  • ERα-positive (e.g., MCF-7) and ERα-negative (e.g., MDA-MB-231) breast cancer cell lines

  • Complete growth medium (e.g., EMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in sterile DMSO)

  • AlamarBlue™ reagent

  • 96-well plates

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[5] Allow cells to adhere for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[5] Aspirate the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[1]

  • AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well at 10% of the total volume (10 µL for a 100 µL well).[5]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[5]

  • Measurement: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[5][6]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[5]

Western Blot for a-UPR Markers

This protocol details the detection of key a-UPR markers following this compound treatment.

Materials:

  • MCF-7 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF6)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. At 70-80% confluency, treat with various concentrations of this compound (e.g., 0-450 nM) for a specified time (e.g., 6 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[7]

  • Protein Quantification: Determine protein concentration using a BCA assay.[7]

  • Sample Preparation and SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[1]

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[5] Incubate with primary antibodies (e.g., rabbit anti-phospho-eIF2α (Ser51) at 1:1000 dilution) overnight at 4°C.[7][8]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Visualize bands using an ECL substrate and an imaging system.[5]

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow start Start: MCF-7 Cell Culture treatment This compound Treatment (e.g., 0-450 nM, 6h) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk/BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-PERK, overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis detection->analysis

Western Blot Workflow

In Vivo Xenograft Model

This protocol describes the evaluation of this compound efficacy in an athymic nude mouse model with MCF-7 xenografts.

Materials:

  • Athymic nude mice (female)

  • MCF-7 cells (wild-type or with ESR1 mutations)

  • Matrigel

  • Estrogen pellets (for wild-type MCF-7)

  • This compound

  • Vehicle solution (e.g., 2.5% Ethanol (B145695), 5% Kolliphor EL, 15% Propylene Glycol, 77.5% Sterile saline)[1]

  • Calipers

Procedure:

  • Cell Implantation: Implant 1.5 x 106 MCF-7 cells mixed 1:1 with Matrigel into the mammary fat pad of the mice.[1] For wild-type MCF-7, an estrogen pellet is also implanted.

  • Tumor Growth: Allow tumors to reach a specified average size (e.g., 200-300 mm3).

  • Randomization and Treatment: Randomize mice into treatment and vehicle control groups.

  • Dosing: Administer this compound intravenously (IV) at the desired dose (e.g., 50 mg/kg) and schedule (e.g., single dose or weekly).[1]

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Endpoint: At the end of the study, or at specified time points, tumors can be excised for further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC)

This is a general protocol for the IHC analysis of excised tumors.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., sodium citrate)

  • Primary antibodies for markers of interest (e.g., necrosis, apoptosis)

  • Peroxidase- or phosphatase-labeled secondary antibodies

  • Chromogen substrate

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series.

  • Antigen Retrieval: Perform heat-mediated antigen retrieval.

  • Primary Antibody Incubation: Incubate sections with the primary antibody.

  • Secondary Antibody Incubation: Incubate with a labeled secondary antibody.

  • Detection: Add the chromogen substrate to visualize the antibody staining.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Microscopic Analysis: Analyze the stained sections under a microscope.

Conclusion

This compound is a highly promising preclinical candidate for the treatment of ERα-positive breast cancer. Its novel mechanism of inducing selective necrosis through a-UPR hyperactivation distinguishes it from current therapies and offers a potential solution to overcome treatment resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers to further investigate and advance this exciting new class of anticancer compounds.

References

ErSO-TFPy Induction of the Anticipatory Unfolded Protein Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ErSO-TFPy is a novel small molecule demonstrating remarkable preclinical efficacy in the treatment of Estrogen Receptor Alpha-Positive (ERα+) breast cancer.[1][2] Its mechanism of action diverges significantly from standard endocrine therapies, which are often cytostatic.[1][3] Instead, this compound induces a rapid, potent, and selective necrotic cell death in cancer cells by hyperactivating a cellular stress pathway known as the anticipatory Unfolded Protein Response (a-UPR).[3][4] This document provides a comprehensive technical overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism: Hyperactivation of the a-UPR

The anticipatory Unfolded Protein Response is a signaling network typically activated by cells to prepare for an anticipated increase in protein synthesis, often downstream of mitogenic hormone receptors like ERα.[5] While moderate a-UPR activation is cytoprotective, this compound induces a strong and sustained hyperactivation of this pathway, converting it into a lethal signal.[5][6] This leads to a cascade of events including cation dysregulation, endoplasmic reticulum (ER) stress, and ultimately, necrotic cell death.[3][4] A key mediator in this process is the calcium-activated sodium channel TRPM4, which is crucial for the lethal effects of this compound.[4][7]

Signaling Pathway

The induction of the a-UPR by this compound involves several key molecular events. In ERα-positive breast cancer cells, this compound triggers the cleavage of Activating Transcription Factor 6 (ATF6) and the phosphorylation of Eukaryotic Initiation Factor 2 Alpha (eIF2α) and AMP-activated protein kinase (AMPK).[3][4] This signaling cascade is dependent on the presence of ERα.[6] The subsequent involvement of the TRPM4 channel leads to cation dysregulation and osmotic stress, which further propagates the lethal a-UPR hyperactivation.[7][8]

ErSO_TFPy_aUPR_Pathway cluster_cell ERα+ Cancer Cell This compound This compound ERα ERα This compound->ERα a-UPR Hyperactivation a-UPR Hyperactivation ERα->a-UPR Hyperactivation Induces ATF6 Cleavage ATF6 Cleavage a-UPR Hyperactivation->ATF6 Cleavage p-EIF2α p-EIF2α a-UPR Hyperactivation->p-EIF2α p-AMPK p-AMPK a-UPR Hyperactivation->p-AMPK TRPM4 TRPM4 a-UPR Hyperactivation->TRPM4 Activates Necrotic Cell Death Necrotic Cell Death ATF6 Cleavage->Necrotic Cell Death p-EIF2α->Necrotic Cell Death p-AMPK->Necrotic Cell Death Cation Dysregulation Cation Dysregulation TRPM4->Cation Dysregulation Cation Dysregulation->Necrotic Cell Death

Caption: this compound signaling pathway in ERα+ breast cancer cells.

Quantitative Data

In Vitro Potency

This compound demonstrates potent and selective cytotoxic activity against a panel of ERα-positive breast cancer cell lines, with minimal effect on ERα-negative lines.[3][4] The half-maximal inhibitory concentration (IC50) values are in the low nanomolar range.

Cell LineERα StatusIC50 (nM) at 72h
MCF-7Positive~5-25
T47DPositive~5-25
BT-474Positive~5-25
ZR-75-1Positive~5-25
HCC1428Positive~5-25
MDA-MB-231Negative>10,000
HCC1937Negative>30,000
MDA-MB-436Negative>30,000
Table 1: this compound IC50 values in various breast cancer cell lines. Data compiled from multiple sources.[3][4]
In Vivo Efficacy

In preclinical mouse models, this compound has shown the ability to induce complete or near-complete tumor regression with a single intravenous dose, an unusual outcome for a single-agent small molecule therapeutic.[1][4][9] This effect is observed even in large, established tumors (500-1500 mm³).[7][9]

Mouse ModelTumor TypeDosing RegimenOutcome
Athymic Nude MiceMCF-7 ESR1mut (D538G) XenograftSingle 50 mg/kg IV dose>80% tumor shrinkage
Athymic Nude MiceVarious human breast tumor xenograftsSingle IV doseComplete or near-complete tumor regression
Table 2: In vivo efficacy of this compound in mouse models of breast cancer. Data compiled from multiple sources.[1][4][7]

Experimental Protocols

Western Blotting for a-UPR Markers

This protocol is used to assess the activation of the a-UPR pathway by detecting key protein markers.

  • Cell Treatment: MCF-7 cells are treated with ErSO or this compound at concentrations ranging from 0 to 450 nM for 6 hours.[4]

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer: 20 µg of protein per sample is loaded onto an SDS-polyacrylamide gel for electrophoresis and subsequently transferred to a membrane.[3][4]

  • Immunoblotting: The membrane is probed with primary antibodies specific for a-UPR markers such as cleaved ATF6, phosphorylated eIF2α, and phosphorylated AMPK.[4]

  • Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified.

Western_Blot_Workflow MCF-7 Cells MCF-7 Cells Treatment Treatment MCF-7 Cells->Treatment this compound (0-450nM, 6h) Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE (20µg) SDS-PAGE (20µg) Protein Quantification->SDS-PAGE (20µg) Western Transfer Western Transfer SDS-PAGE (20µg)->Western Transfer Immunoblotting Immunoblotting Western Transfer->Immunoblotting Primary Abs (ATF6, p-EIF2α, p-AMPK) Detection Detection Immunoblotting->Detection Xenograft_Study_Workflow Implantation Implant MCF-7 ESR1mut cells into athymic nude mice Tumor Growth Allow tumors to establish (200-300 mm³) Implantation->Tumor Growth Treatment Single IV dose of this compound (50 mg/kg) or Vehicle Tumor Growth->Treatment Monitoring Monitor tumor volume over time Treatment->Monitoring Analysis Immunohistochemistry of tumors Monitoring->Analysis

References

Preclinical Efficacy and Mechanism of ErSO-TFPy for Estrogen Receptor-Positive Breast Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-alpha positive (ERα+) breast cancer accounts for the majority of breast cancer diagnoses. While endocrine therapies are the standard of care, challenges such as drug resistance and long-term side effects necessitate the development of novel therapeutic agents. ErSO-TFPy, a novel small molecule, has emerged as a promising candidate, demonstrating potent and selective cytotoxicity against ERα+ breast cancer cells in preclinical models. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies.

Mechanism of Action

This compound exerts its anticancer effects through a unique mechanism involving the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[1] Unlike conventional endocrine therapies that target estrogen binding to ERα, this compound's activity is dependent on ERα but does not compete with estrogen.[1] The binding of this compound to ERα initiates a signaling cascade that leads to cation dysregulation, cellular swelling, and ultimately, necrotic cell death.[1][2] A key mediator in this pathway is the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated sodium channel.[3] The expression of TRPM4 is crucial for the induction of cell death by this compound.[3]

Signaling Pathway

ErSO_TFPy_Signaling_Pathway ErSO_TFPy This compound ERa Estrogen Receptor-α (ERα) ErSO_TFPy->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ERa->aUPR Induces TRPM4 TRPM4 Channel aUPR->TRPM4 Upregulates Cation_Dysregulation Cation Dysregulation (Na+ influx) TRPM4->Cation_Dysregulation Mediates Cell_Swelling Cell Swelling Cation_Dysregulation->Cell_Swelling Necrotic_Cell_Death Necrotic Cell Death Cell_Swelling->Necrotic_Cell_Death In_Vivo_Workflow cluster_preparation Preparation cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimation Athymic Nude Mice Acclimation Estrogen_Pellet Estradiol Pellet Implantation Animal_Acclimation->Estrogen_Pellet Cell_Implantation Subcutaneous Injection of MCF-7 Cells Estrogen_Pellet->Cell_Implantation Cell_Culture MCF-7 Cell Culture Cell_Culture->Cell_Implantation Tumor_Monitoring Tumor Growth Monitoring Cell_Implantation->Tumor_Monitoring Randomization Randomization of Mice Tumor_Monitoring->Randomization Treatment_Admin This compound or Vehicle Administration (IV) Randomization->Treatment_Admin Continued_Monitoring Continued Tumor and Health Monitoring Treatment_Admin->Continued_Monitoring Endpoint Study Endpoint Continued_Monitoring->Endpoint Tumor_Excision Tumor Excision and Measurement Endpoint->Tumor_Excision IHC Immunohistochemical Analysis Tumor_Excision->IHC

References

Methodological & Application

ErSO-TFPy: Application Notes and Protocols for Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ErSO-TFPy, a tetrafluorinated pyrrolidine (B122466) derivative of ErSO, is a potent and selective activator of the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor-positive (ERα+) breast cancer cells.[1] This compound has demonstrated remarkable efficacy in preclinical models, inducing rapid and complete regression of large tumors.[1] Unlike its parent compound, ErSO, this compound exhibits enhanced selectivity and is well-tolerated in vivo, making it a promising candidate for the treatment of ERα+ breast cancers. These application notes provide detailed protocols for the synthesis and purification of this compound, along with a summary of its biological activity and a depiction of its mechanism of action.

Data Summary

The biological activity of this compound has been evaluated in various ERα+ and ERα- cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for ERα+ cells.

Cell LineERα StatusIC50 (nM)
MCF-7Positive4-5
MDA-MB-231Negative>10,000
HCT-116Negative>10,000
HT-29Negative>10,000

Data compiled from "Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer"[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, culminating in the deprotection of a tert-butyldimethylsilyl (TBS) protected precursor. The following protocol is a representative procedure based on the synthesis of analogous compounds described in the literature.

Materials:

  • Appropriate TBS-protected precursor

  • Tetra-n-butylammonium fluoride (B91410) (TBAF)

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Acetonitrile, anhydrous

  • Standard laboratory glassware and equipment for organic synthesis

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the TBS-protected this compound precursor in anhydrous tetrahydrofuran (THF).

  • Deprotection Reaction: To the stirred solution, add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of this compound

The crude product is purified by column chromatography followed by lyophilization to yield the final, pure compound.

Materials:

  • Crude this compound

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for elution (e.g., a gradient of methanol (B129727) in dichloromethane)

  • Acetonitrile, anhydrous

  • Lyophilizer

Procedure:

  • Column Chromatography:

    • Prepare a silica gel column using the chosen solvent system.

    • Dissolve the crude this compound in a minimal amount of the solvent system and load it onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure.

  • Lyophilization:

    • Dissolve the purified product in anhydrous acetonitrile.

    • Freeze the solution using a dry ice/acetone bath or a freezer.

    • Place the frozen sample on a lyophilizer and dry overnight to obtain the final product as a fluffy solid.

Visualizations

This compound Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification Precursor TBS-Protected Precursor Reaction Deprotection with TBAF in THF Precursor->Reaction 1. Add TBAF Workup Aqueous Work-up & Extraction Reaction->Workup 2. Quench & Extract Chromatography Silica Gel Column Chromatography Workup->Chromatography 3. Purify Lyophilization Lyophilization from Acetonitrile Chromatography->Lyophilization 4. Dry Final_Product Pure this compound Lyophilization->Final_Product G cluster_cell ERα+ Cancer Cell ErSO_TFPy This compound ERa Estrogen Receptor α (ERα) ErSO_TFPy->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Activates Hyperactivation Hyperactivation of a-UPR aUPR->Hyperactivation Cell_Death Selective Cell Death (Necrosis) Hyperactivation->Cell_Death Leads to

References

Application Notes and Protocols for In Vivo Dosing of ErSO-TFPy in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ErSO-TFPy is a novel small molecule activator of the anticipatory Unfolded Protein Response (a-UPR) that has demonstrated remarkable preclinical efficacy in eradicating estrogen receptor-positive (ERα+) breast cancer.[1][2] As a more potent and better-tolerated derivative of its parent compound, ErSO, this compound induces rapid and selective necrosis of ERα+ cancer cells.[3][4] Notably, it has achieved complete or near-complete tumor regression in various mouse xenograft models, including those with established, large tumors, often with just a single intravenous dose.[3][5][6] This document provides detailed application notes and protocols for the in vivo use of this compound in mouse xenograft models, based on published preclinical data, to guide researchers in designing and executing robust efficacy and mechanism-of-action studies.

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

Unlike traditional endocrine therapies that are often cytostatic, this compound is cytotoxic.[5] Its mechanism of action is not direct antagonism or degradation of ERα but rather the leveraging of a non-canonical activity of the receptor.[4] this compound binds to ERα and hyperactivates the anticipatory Unfolded Protein Response (a-UPR), a protective signaling pathway that cancer cells use to anticipate and manage the stress of rapid growth.[2][7][8] This hyperactivation turns the protective response into a lethal one, leading to rapid, selective necrosis of ERα-positive cancer cells while having minimal effect on ERα-negative cells or normal tissues.[4][7] This ERα-dependent activity is a key feature of its selectivity.[7] The process involves markers of ER stress, including the phosphorylation of PERK and eIF2α, and an increase in spliced XBP1 mRNA.[7][9]

Signaling Pathway

ErSO_TFPy_Signaling_Pathway cluster_cell ERα+ Cancer Cell cluster_upr_markers a-UPR Markers ErSO_TFPy This compound ER_alpha ERα ErSO_TFPy->ER_alpha Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ER_alpha->aUPR Hyperactivates ER_Stress Severe ER Stress aUPR->ER_Stress PERK p-PERK ↑ aUPR->PERK eIF2a p-eIF2α ↑ aUPR->eIF2a XBP1 sp-XBP1 ↑ aUPR->XBP1 Necrosis Selective Cell Necrosis ER_Stress->Necrosis Induces

Caption: this compound binds to ERα, causing hyperactivation of the a-UPR pathway, leading to severe ER stress and selective cancer cell necrosis.

Data Presentation: Efficacy and Dosing Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in preclinical breast cancer models.

Table 1: In Vitro Potency of this compound in Breast Cancer Cell Lines

Cell Line ERα Status IC50 (nM)
MCF-7 Positive ~5-25
T47D Positive ~5-25
BT-474 Positive ~5-25
ZR-75-1 Positive ~5-25
HCC1428 Positive ~5-25
MDA-MB-231 Negative >10,000
HCC1937 Negative >30,000
MDA-MB-436 Negative >30,000

Data compiled from multiple sources. IC50 values were determined after 72 hours of incubation.[3]

Table 2: Summary of In Vivo Dosing and Efficacy in Mouse Xenograft Models

Cancer Model Mouse Strain Administration Route Dosage Dosing Schedule Observed Outcome Reference
MCF-7 Xenograft Athymic Nude Intravenous (IV) 5 mg/kg Once per week (q7d x 4) Significant tumor growth inhibition [3][5]
MCF-7 Xenograft Athymic Nude Intravenous (IV) 10 mg/kg Once per week (q7d x 4) Complete tumor regression [3][5]
ST941 (ESR1mut Y537S) PDX Athymic Nude Intravenous (IV) 10 mg/kg Once per week Complete tumor regression [3][10]
MCF-7 Xenograft (Small & Large Tumors) Athymic Nude Intravenous (IV) 15 mg/kg Single Dose Complete or near-complete regression of tumors (500-1500 mm³) [3][6]

PDX: Patient-Derived Xenograft

Table 3: Pharmacokinetic and Tolerability Profile

Parameter Species Value/Observation Reference
Peak Serum Level Mice Peaks within 10 minutes of IV administration [3][10]
Serum Clearance Mice Undetectable after 16 hours (at 15 mg/kg IV) [3][10]
Maximum Tolerated Dose (MTD) Mice (CD-1) 150 mg/kg (IV) [3][9]

| Tolerability | Mice, Rats, Dogs | Well-tolerated at doses above therapeutic levels |[7][9] |

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of ErSO and this compound.

1. Animal Models

  • Species: Female athymic nude mice (e.g., Nu/J or similar strains) are commonly used for xenograft studies to prevent graft rejection.[3][8]

  • Age: 6-8 weeks at the start of the experiment.

  • Housing: Animals should be housed in specific-pathogen-free (SPF) conditions in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[7]

2. Cell Lines and Culture

  • ERα-Positive Lines: MCF-7, T47D. These are standard cell lines for ERα+ breast cancer research.[3]

  • Culture Medium: Use media lacking phenol (B47542) red (which has weak estrogenic activity). For example, Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).[7]

  • Patient-Derived Xenografts (PDX): For more clinically relevant models, PDX models like ST941, which carries an ESR1 mutation (Y537S), can be used. These models are often maintained by serial passaging in mice.[3][11]

3. Orthotopic Xenograft Establishment

  • Estrogen Supplementation: For models using cell lines like MCF-7, which depend on estrogen for growth, implant a slow-release estrogen pellet (e.g., 0.72 mg, 60-day release) subcutaneously 24-48 hours before cell implantation.[3]

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5-10 x 10⁷ cells/mL.

  • Implantation: Anesthetize the mouse. Inject 50-100 µL of the cell suspension (containing 2.5-10 million cells) into the fourth mammary fat pad.

  • Tumor Growth: Allow tumors to grow to an average size of 200-300 mm³ before randomizing animals into treatment groups.[3]

4. This compound Formulation and Administration

  • Formulation: For intravenous (IV) injection, this compound should be formulated in a sterile, biocompatible vehicle suitable for IV administration (e.g., saline, PBS, or a solution containing a solubilizing agent like cyclodextrin). Note: The precise vehicle for this compound is not detailed in all publications, but a standard IV formulation is required.

  • Administration: Administer the formulated this compound via tail vein injection.[3] The volume should typically be around 100 µL for a 20-25g mouse.

5. Monitoring Tumor Growth and Efficacy

  • Calipers: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Bioluminescence Imaging (BLI): For cell lines expressing luciferase (e.g., TYS-luc), tumor burden can be monitored non-invasively.[2]

    • Anesthetize mice (e.g., with isoflurane).

    • Inject D-luciferin substrate intraperitoneally (e.g., 150 mg/kg).

    • After 10-15 minutes, capture images using an in vivo imaging system (IVIS).[2]

    • Quantify the bioluminescent signal (photons/second).

  • Endpoint: The study endpoint is typically defined by tumor volume (e.g., >2000 mm³), tumor ulceration, or other signs of distress, at which point animals are euthanized.

6. Toxicity Assessment

  • Body Weight: Record the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) is a key indicator of toxicity.[3]

  • Clinical Observations: Monitor animals daily for any changes in behavior, appearance, or signs of distress (e.g., lethargy, ruffled fur).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_study Study Phase cluster_analysis Analysis Phase Animal_Acclimation 1. Animal Acclimation (Athymic Nude Mice) Estrogen_Pellet 2. Estrogen Pellet Implantation (s.c.) Animal_Acclimation->Estrogen_Pellet Tumor_Growth 5. Tumor Growth (to ~200-300 mm³) Estrogen_Pellet->Tumor_Growth Cell_Culture 3. Cell Culture (e.g., MCF-7) Cell_Implantation 4. Orthotopic Cell Implantation Cell_Culture->Cell_Implantation Cell_Implantation->Tumor_Growth Randomization 6. Randomize into Treatment Groups Tumor_Growth->Randomization Dosing 7. Administer this compound (IV, single or weekly) Randomization->Dosing Monitoring 8. Monitor Tumor Volume & Mouse Weight Dosing->Monitoring Endpoint 9. Study Endpoint Reached Monitoring->Endpoint Euthanasia 10. Euthanasia & Tumor Excision Endpoint->Euthanasia Analysis 11. Endpoint Analysis (Histology, Western Blot) Euthanasia->Analysis

Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

References

ErSO-TFPy for Intravenous Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ErSO-TFPy is a novel small molecule demonstrating significant potential in the treatment of Estrogen Receptor-positive (ERα+) breast cancer.[1][2] This compound functions as a potent activator of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress pathway, leading to rapid and selective necrotic cell death in ERα+ cancer cells.[3][4] A key advantage of this compound is its high tolerability when administered intravenously, which, combined with its rapid induction of cell death, allows for profound regression of large breast tumors in preclinical mouse models, often after just a single dose.[1][2] If these findings are replicated in human trials, this compound could revolutionize the therapeutic management of ERα+ breast cancer by improving treatment compliance and patient quality of life.[1] This document provides detailed application notes and protocols for the intravenous use of this compound in a research setting.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human breast cancer cell lines, highlighting its potent and selective activity against ERα+ cells.

Cell LineERα StatusIC50 (nM)
MCF-7Positive~5-25
T47DPositive~5-25
BT-474Positive~5-25
ZR-75-1Positive~5-25
HCC1428Positive~5-25
MDA-MB-231Negative>10,000-30,000
HCC1937Negative>10,000-30,000
MDA-MB-436Negative>10,000-30,000

Data sourced from reference[1]. Cell viability was measured via Alamar blue fluorescence at 72 hours.

In Vivo Tolerability of this compound

The maximum tolerated dose (MTD) of intravenously administered this compound has been determined in multiple species, demonstrating a favorable safety profile.

SpeciesRoute of AdministrationMaximum Tolerated Dose (MTD)
CD-1 MiceIntravenous (IV)150 mg/kg
Sprague-Dawley RatsIntravenous (IV)>50 mg/kg
Beagle DogsIntravenous (IV)>5 mg/kg

Data sourced from reference[1].

Signaling Pathway

The proposed mechanism of action for this compound involves the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in ERα+ breast cancer cells.

ErSO_TFPy_Signaling_Pathway cluster_cell ERα+ Cancer Cell ErSO_TFPy This compound ERalpha Estrogen Receptor α (ERα) ErSO_TFPy->ERalpha Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Activation ERalpha->aUPR Hyperactivates TRPM4 TRPM4 Ion Channel Activation aUPR->TRPM4 Ca_influx Massive Ca²⁺ Influx TRPM4->Ca_influx Necrosis Necrotic Cell Death Ca_influx->Necrosis Triggers

Caption: this compound induced a-UPR signaling pathway in ERα+ cancer cells.[4]

Experimental Protocols

Formulation of this compound for Intravenous Administration

This protocol details the preparation of this compound for in vivo studies in mice.[1][4]

Materials:

  • This compound powder

  • Ethanol (2.5% of final volume)

  • Kolliphor EL (5% of final volume)

  • Propylene (B89431) Glycol (15% of final volume)

  • Sterile Saline (77.5% of final volume)

  • Sterile containers and mixing equipment

Procedure:

  • In a sterile container, weigh the required amount of this compound powder.

  • Dissolve the this compound powder in the specified volume of ethanol.

  • Add the Kolliphor EL and propylene glycol to the solution and mix thoroughly until fully dissolved.

  • Slowly add the sterile saline while continuously mixing to reach the final desired volume.

  • Visually inspect the solution for any precipitation. If the solution is not clear, gentle warming or sonication may be applied to aid dissolution.

  • It is recommended to prepare the formulation fresh on the day of administration.

In Vivo Efficacy Study in Xenograft Mouse Models

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in athymic nude mice bearing human breast cancer xenografts.[1][2]

Animal Models and Cell Lines:

  • Athymic nude mice (female)

  • ERα+ human breast cancer cell lines (e.g., MCF-7, or MCF-7 with ESR1 mutations such as D538G)

Procedure:

  • Cell Implantation: Implant 1.5 x 10^6 ERα+ breast cancer cells subcutaneously into the flank of each mouse.

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 200–300 mm³).

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.

  • Treatment Administration:

    • Treatment Group: Administer this compound intravenously (e.g., via tail vein injection) at the desired dose (e.g., 50 mg/kg). Dosing can be a single administration or weekly for a specified number of weeks.[1]

    • Vehicle Group: Administer the vehicle solution (2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile saline) following the same dosing schedule.

  • Tumor Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Implantation Subcutaneous Implantation of ERα+ Cancer Cells in Mice Tumor_Growth Tumor Establishment (e.g., 200-300 mm³) Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment & Vehicle Groups Tumor_Growth->Randomization ErSO_TFPy_Admin Intravenous Administration of this compound Randomization->ErSO_TFPy_Admin Vehicle_Admin Intravenous Administration of Vehicle Control Randomization->Vehicle_Admin Tumor_Monitoring Regular Tumor Volume Measurement ErSO_TFPy_Admin->Tumor_Monitoring Vehicle_Admin->Tumor_Monitoring Tumor_Collection Tumor Collection Tumor_Monitoring->Tumor_Collection IHC Immunohistochemistry (IHC) Analysis Tumor_Collection->IHC

Caption: Experimental workflow for in vivo this compound efficacy studies.[4]

Conclusion

This compound represents a promising therapeutic candidate for ERα+ breast cancer, demonstrating remarkable efficacy and tolerability in preclinical models. The provided protocols for formulation and in vivo testing serve as a guide for researchers investigating this novel compound. The unique mechanism of inducing rapid necrotic cell death, even with a single intravenous dose, underscores its potential to significantly impact future breast cancer treatment strategies.[1][5]

References

ErSO-TFPy: Application Notes and Protocols for Cell-Based Assays on MCF-7 and T47D Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ErSO-TFPy, a potent and selective small molecule activator of the anticipatory Unfolded Protein Response (a-UPR), in cell culture assays involving the estrogen receptor-positive (ERα+) breast cancer cell lines MCF-7 and T47D. This compound has demonstrated remarkable efficacy in inducing rapid, necrotic cell death in ERα+ cancer cells, presenting a promising therapeutic avenue.[1][2][3][4]

Introduction

This compound is a derivative of the compound ErSO, designed for enhanced potency and selectivity in targeting ERα+ breast cancer cells.[5][6] Unlike traditional endocrine therapies that are often cytostatic, this compound is cytotoxic, inducing cell death even in therapy-resistant models.[2][7] Its mechanism of action involves the hyperactivation of the a-UPR, a non-canonical function of the estrogen receptor alpha, leading to selective necrosis of cancer cells while sparing normal cells.[2][4] This unique mechanism makes it a valuable tool for studying ERα+ breast cancer and a promising candidate for drug development.[1][4]

Data Presentation

The following table summarizes the in vitro efficacy of this compound and its parent compound, ErSO, against ERα-positive breast cancer cell lines.

CompoundCell LineERα StatusIncubation Time (hr)IC50 (nM)
This compound MCF-7 Positive 72 ≈ 5–25
This compound T47D Positive 72 ≈ 5–25
ErSOMCF-7Positive24~300 - 500
ErSOT47DPositive24~400

Note: IC50 values are approximate and can vary based on experimental conditions.[3][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in ERα+ breast cancer cells and a general experimental workflow for assessing its activity.

ErSO_TFPy_Signaling_Pathway This compound Signaling Pathway in ERα+ Breast Cancer Cells ErSO_TFPy This compound ER_alpha Estrogen Receptor α (ERα) ErSO_TFPy->ER_alpha Activates aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ER_alpha->aUPR Induces TRPM4 TRPM4 Cell_Swelling Cell Swelling TRPM4->Cell_Swelling Leads to aUPR->TRPM4 Modulates Necrosis Necrotic Cell Death Cell_Swelling->Necrosis

Caption: Proposed signaling cascade of this compound in ERα+ cells.

Experimental_Workflow Experimental Workflow for this compound Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture MCF-7 and T47D cells Cell_Seeding 2. Seed cells in 96-well plates Cell_Culture->Cell_Seeding Prepare_ErSO 3. Prepare serial dilutions of this compound Cell_Seeding->Prepare_ErSO Add_Compound 4. Treat cells with this compound Prepare_ErSO->Add_Compound Incubate 5. Incubate for 24-72 hours Add_Compound->Incubate Viability_Assay 6. Perform Cell Viability Assay (e.g., AlamarBlue) Incubate->Viability_Assay Data_Analysis 7. Analyze data and determine IC50 Viability_Assay->Data_Analysis

Caption: General workflow for assessing this compound cytotoxicity.

Experimental Protocols

This section provides a detailed methodology for conducting a cytotoxicity assay using this compound on MCF-7 and T47D breast cancer cell lines.

Materials and Reagents
  • MCF-7 and T47D cell lines

  • Complete growth medium (e.g., RPMI 1640 for T47D, IMEM for MCF-7) supplemented with 5-10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[8][9]

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell viability reagent (e.g., AlamarBlue or resazurin-based solution)

  • Microplate reader

Protocol: Cell Viability Assay (AlamarBlue)
  • Cell Culture Maintenance:

    • Culture MCF-7 and T47D cells in their respective complete growth media in a humidified incubator at 37°C with 5% CO2.[3][8]

    • Passage the cells upon reaching 70-80% confluency. For clumpy cell lines like MCF-7 and T47D, ensure a single-cell suspension is achieved during passaging through gentle pipetting.[3]

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and neutralize with complete growth medium.

    • Perform a cell count to determine cell density.

    • Seed the cells into a 96-well plate at a density of 5,000 - 15,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth during the assay.[3]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours to allow for cell attachment.[3]

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • On the day of treatment, prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to accurately determine the IC50 value.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the this compound dilutions.

    • Carefully remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the treated plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[3]

  • Cell Viability Measurement:

    • Following the incubation period, add 10 µL of AlamarBlue reagent to each well.[3]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time with the reagent may vary between cell lines.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[3]

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing the fluorescence readings of the treated wells to the average fluorescence of the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a non-linear regression curve (e.g., log(inhibitor) vs. normalized response -- variable slope).[3]

Protocol: Western Blot for a-UPR Markers

To confirm the mechanism of action of this compound, Western blot analysis can be performed to detect key markers of a-UPR activation.

  • Cell Treatment and Lysis:

    • Seed MCF-7 or T47D cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at a concentration around the IC50 value for various time points (e.g., 4, 6, 8 hours).

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[5]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against a-UPR markers (e.g., ATF6α, p-eIF2α, and TRPM4) overnight at 4°C.[2][5]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., actin or GAPDH) as a loading control.[2]

Conclusion

These protocols provide a framework for the in vitro evaluation of this compound on the ERα+ breast cancer cell lines MCF-7 and T47D. Adherence to these guidelines will enable researchers to generate robust and reproducible data on the efficacy and mechanism of this promising anti-cancer compound.

References

Application Note: Protocol for Assessing ErSO-TFPy Efficacy in Preclinical Models of ERα-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Estrogen receptor-alpha positive (ERα+) breast cancer accounts for approximately 75% of all breast cancer cases.[1] While endocrine therapies are the standard of care, acquired resistance remains a major clinical challenge, particularly in the metastatic setting.[1][2] ErSO, a novel small molecule, and its derivative ErSO-TFPy, represent a new class of anticancer agents that operate through a unique mechanism of action.[1][2] Unlike traditional endocrine therapies that block ERα signaling, this compound hijacks the receptor to hyperactivate the anticipatory Unfolded Protein Response (a-UPR), a protective pathway in cancer cells, turning it into a lethal signal that induces rapid and selective necrosis.[1][2] this compound has demonstrated enhanced potency, selectivity, and pharmacological properties over the parent compound, ErSO.[3] Preclinical studies have shown that this compound can induce complete tumor regression in mouse models, even with a single dose, highlighting its significant therapeutic potential.[3][4][5]

This document provides detailed protocols for assessing the efficacy of this compound in preclinical models, including both in vitro cell-based assays and in vivo xenograft studies.

Mechanism of Action: this compound Signaling Pathway

This compound's mechanism is dependent on the presence of ERα but is distinct from conventional endocrine therapies as it does not compete with estrogen.[6] The binding of this compound to ERα initiates a signaling cascade that results in the hyperactivation of the a-UPR pathway, leading to robust activation of the PERK kinase.[2] This sustained activation inhibits protein synthesis and ultimately causes rapid, selective necrotic cell death in ERα-positive cancer cells.[1][2]

ErSO_Signaling_Pathway cluster_cell ERα+ Cancer Cell ErSO_TFPy This compound ER_alpha Estrogen Receptor α (ERα) ErSO_TFPy->ER_alpha Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ER_alpha->aUPR Hyperactivates PERK PERK Kinase aUPR->PERK Activates Necrosis Necrotic Cell Death aUPR->Necrosis Induces Protein_Synth Protein Synthesis PERK->Protein_Synth Inhibits

This compound signaling pathway leading to selective cell death.

Quantitative Data Presentation

The preclinical efficacy of this compound has been evaluated across multiple ERα-positive breast cancer cell lines and in murine xenograft models.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

Cell Line ERα Status IC50 (nM) Reference
MCF-7 Positive ~5-25 [4][5]
T47D Positive ~5-25 [5]
BT-474 Positive ~5-25 [5]
ZR-75-1 Positive ~5-25 [5]
HCC1428 Positive ~5-25 [5]
MDA-MB-231 Negative >10,000 [4][5]
HCC1937 Negative >30,000 [5]

| MDA-MB-436 | Negative | >30,000 |[5] |

Table 2: In Vivo Efficacy of this compound in Murine Xenograft Models

Model Treatment and Schedule Key Outcome Reference
MCF-7 Xenograft 10 mg/kg, IV, once a week for 4 weeks Complete tumor regression [4]
ST941 (ESR1mut) Xenograft 10 mg/kg, IV, once a week for 3 weeks Complete tumor regression [4][5]
TYS (ERαY537S) Xenograft 10 and 40 mg/kg, PO, for 14 days >10,000-fold tumor regression [7]

| Large Tumors (~1000 mm³) | Single IV dose | >80% tumor regression |[4] |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound in breast cancer cell lines.

1. Materials and Reagents:

  • ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) breast cancer cell lines.

  • Appropriate cell culture medium (e.g., DMEM).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin.

  • This compound compound.

  • Vehicle control (e.g., DMSO).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., AlamarBlue, CellTiter-Glo®).

  • Plate reader (fluorescence or luminescence).

2. Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 nM to 30 µM). Prepare a vehicle control at the same final concentration as the highest this compound dose.

  • Cell Treatment: Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 72 hours) at 37°C and 5% CO₂.[8]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

  • Data Acquisition: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and a "100% dead" control (e.g., cells treated with a cytotoxic agent like raptinal)[8]. Plot the normalized viability against the log of the this compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In Vivo Efficacy Assessment in Xenograft Models

This protocol describes the establishment of human breast cancer xenografts in immunocompromised mice and the subsequent evaluation of this compound's antitumor efficacy.

InVivo_Workflow cluster_workflow In Vivo Xenograft Experimental Workflow A 1. Cell Culture (e.g., MCF-7) C 3. Tumor Implantation (Subcutaneous) A->C B 2. Animal Acclimatization (Athymic Nude Mice) B->C D 4. Tumor Growth Monitoring (Calipers) C->D E 5. Randomization (Tumor Volume ~200-300 mm³) D->E F 6. Treatment Initiation E->F Group Assignment (Vehicle, this compound) G 7. Continued Monitoring (Tumor Volume, Body Weight) F->G H 8. Endpoint Analysis (Tumor Regression) G->H

Workflow for assessing in vivo efficacy of this compound.

1. Materials and Reagents:

  • ERα-positive human breast cancer cells (e.g., MCF-7, ST941).[4]

  • Immunocompromised mice (e.g., female athymic nude or NSG mice, 6-8 weeks old).

  • Matrigel or similar basement membrane matrix.

  • Estrogen pellets (for estrogen-dependent cell lines like MCF-7).[5]

  • This compound.

  • Vehicle solution for injection (e.g., Kolliphor formulation).[4]

  • Positive control therapeutic (e.g., Fulvestrant).[5]

  • Calipers for tumor measurement.

  • Animal scale.

2. Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.

  • Estrogen Supplementation (if required): For cell lines like MCF-7, subcutaneously implant a slow-release estrogen pellet one day before tumor cell injection.[5]

  • Tumor Cell Implantation:

    • Harvest cultured cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a sterile solution (e.g., PBS) mixed 1:1 with Matrigel to a final concentration of ~1-5 x 10⁷ cells/mL.

    • Subcutaneously inject ~100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice 2-3 times per week for tumor formation.

    • Once tumors are palpable, measure their dimensions using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average size of 200-300 mm³, randomly assign the mice into treatment groups (e.g., Vehicle, this compound 10 mg/kg, Positive Control).[4][5] A typical group size is 8-10 mice.[4]

    • Administer the treatment via the desired route (e.g., intravenous injection) and schedule (e.g., once weekly).[4]

    • Record the body weight of each mouse at the time of each treatment and throughout the study.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.

  • Endpoint:

    • The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

    • Euthanize mice according to institutional guidelines. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).

3. Data Analysis:

  • Plot the mean tumor volume ± SEM for each treatment group over time.

  • Plot the mean percent change in body weight ± SEM for each group to assess toxicity.

  • Statistical analysis (e.g., ANOVA with post-hoc tests) can be used to determine significant differences in tumor growth between treatment groups.[9]

Conclusion The protocols outlined provide a robust framework for evaluating the preclinical efficacy of this compound. This compound has demonstrated remarkable and unusual activity against ERα-positive breast cancer models, capable of inducing complete and durable tumor regression.[4][5] These methods will enable researchers to further characterize its therapeutic potential and explore its efficacy in various models of endocrine-resistant breast cancer. The unique necrotic mechanism of action suggests that this compound could provide a significant clinical benefit, potentially revolutionizing the management of ERα+ breast cancer.[4][10]

References

Measuring ErSO-TFPy Induced Tumor Regression in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring tumor regression induced by ErSO-TFPy in murine models. This compound is a novel small molecule that has demonstrated remarkable efficacy in inducing complete or near-complete tumor regression in preclinical models of estrogen receptor-alpha positive (ERα+) breast cancer with just a single dose[1][2][3]. These protocols are designed to guide researchers in accurately quantifying the anti-tumor effects of this compound.

Introduction to this compound and its Mechanism of Action

This compound is a derivative of ErSO, developed to have higher potency and greater selectivity for ERα+ cancer cells[4]. Its mechanism of action is distinct from traditional endocrine therapies, which are often cytostatic[5][6]. This compound induces rapid and selective necrosis of ERα-positive breast cancer cells by hyperactivating the anticipatory Unfolded Protein Response (a-UPR)[5][6][7][8]. This activation is dependent on the presence of Estrogen Receptor Alpha (ERα)[7]. The process is believed to involve the protein TRPM4, which is involved in cation transport[9]. This unique necrotic mechanism of action is thought to be responsible for the profound and long-lasting tumor regression observed even after the compound is cleared from circulation[5][9].

Signaling Pathway of this compound

ErSO_TFPy_Pathway ErSO_TFPy This compound ERa Estrogen Receptor α (ERα) ErSO_TFPy->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ERa->aUPR Induces Necrosis Necrotic Cell Death aUPR->Necrosis Leads to Tumor_Regression Tumor Regression Necrosis->Tumor_Regression Results in InVivo_Workflow cluster_0 Pre-Treatment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Cell_Culture 1. Culture ERα+ Breast Cancer Cells Tumor_Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth to 100-200 mm³ Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment 5. Single IV Dose of This compound or Vehicle Randomization->Treatment Tumor_Measurement 6. Measure Tumor Volume (Calipers/BLI) 2-3x/week Treatment->Tumor_Measurement Endpoint 7. Euthanasia at Pre-defined Endpoint Tumor_Measurement->Endpoint Tumor_Excision 8. Excise Tumors for Further Analysis Endpoint->Tumor_Excision IHC 9. Immunohistochemistry Tumor_Excision->IHC IHC_Workflow start Start: FFPE Tumor Tissue Section deparaffinization 1. Deparaffinization & Rehydration start->deparaffinization antigen_retrieval 2. Antigen Retrieval deparaffinization->antigen_retrieval blocking 3. Blocking antigen_retrieval->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab secondary_ab 5. Secondary Antibody & Detection (DAB) primary_ab->secondary_ab counterstain 6. Counterstain (Hematoxylin) secondary_ab->counterstain dehydration_mounting 7. Dehydration & Mounting counterstain->dehydration_mounting analysis End: Microscopic Analysis dehydration_mounting->analysis

References

Application Notes and Protocols for ErSO-TFPy Administration in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of ErSO-TFPy, a potent small molecule, in patient-derived xenograft (PDX) models of estrogen receptor-positive (ERα+) breast cancer. The protocols outlined below are based on established methodologies and aim to ensure reproducible and reliable results.

Introduction

Estrogen receptor-alpha positive (ERα+) breast cancer is the most prevalent subtype of breast cancer.[1] While endocrine therapies are the standard of care, resistance remains a significant clinical hurdle.[1] this compound is a derivative of the novel small molecule ErSO, which has demonstrated remarkable efficacy in preclinical models by inducing cancer cell death through the activation of the anticipatory unfolded protein response (a-UPR).[1][2] This compound and its more potent derivative, this compound, have been shown to cause rapid and complete regression of large, established tumors in various mouse xenograft models, including those resistant to standard therapies.[1] Notably, this compound has induced complete tumor eradication with a single dose in some models.[1][3][4] Patient-derived xenografts (PDX) are increasingly utilized in preclinical cancer research as they better recapitulate the heterogeneity and behavior of human tumors.[5]

Mechanism of Action: this compound Induced Hyperactivation of the a-UPR

This compound exerts its potent anticancer effects by binding to ERα and inducing a hyperactivated and sustained anticipatory unfolded protein response (a-UPR).[6] This overstimulation of a typically protective cellular pathway overwhelms the cancer cell's adaptive capacity, leading to selective necrosis of the tumor cells while leaving normal cells relatively unharmed.[1][2] The signaling cascade is initiated by the interaction of this compound with ERα, which triggers a massive and prolonged unfolded protein response.[6][7]

ErSO_TFPy_Signaling_Pathway cluster_cell ERα+ Cancer Cell ErSO_TFPy This compound ER_alpha Estrogen Receptor α (ERα) ErSO_TFPy->ER_alpha Binds to a_UPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ER_alpha->a_UPR Induces Necrosis Selective Necrosis a_UPR->Necrosis Leads to

Caption: Simplified signaling pathway of this compound action in ERα+ breast cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in various breast cancer models.

Table 1: In Vitro Potency of this compound in Breast Cancer Cell Lines

Cell LineERα StatusIC50 (nM)
MCF-7Positive~5-25
T47DPositive~5-25
BT-474Positive~5-25
ZR-75-1Positive~5-25
HCC1428Positive~5-25
MDA-MB-231Negative>10,000-30,000
HCC1937Negative>10,000-30,000
MDA-MB-436Negative>10,000-30,000

Data synthesized from multiple preclinical studies.[5][7]

Table 2: In Vivo Efficacy of this compound in PDX Models

PDX ModelTumor TypeDosing RegimenRoute of AdministrationOutcome
ST941Fulvestrant-resistant, ESR1mut20 mg/kg, twice weekly for 4 weeksIntravenous (IV)Complete tumor regression in 8/8 mice.[5]
ST941Fulvestrant-resistant, ESR1mutOnce weekly for 4 weeksIntravenous (IV)Significant tumor growth inhibition.[5]
MCF-7 XenograftERα+10 mg/kg, once a week for 4 dosesIntravenous (IV)Complete tumor regression.[7]
MCF-7 XenograftERα+5 mg/kg, once a week for 4 dosesIntravenous (IV)Significant tumor growth inhibition.[7]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol describes the general procedure for establishing PDX models from patient tumor tissue.

PDX_Establishment_Workflow Patient_Tumor 1. Obtain Fresh Patient Tumor Tissue Fragmentation 2. Mechanically Mince Tissue Patient_Tumor->Fragmentation Implantation 3. Subcutaneous Implantation into Immunodeficient Mice Fragmentation->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Passaging 5. Passage Tumors to Expand Cohort Tumor_Growth->Passaging

Caption: Workflow for the establishment of patient-derived xenograft (PDX) models.

Materials:

  • Fresh patient tumor tissue obtained under sterile conditions

  • Immunodeficient mice (e.g., NSG or athymic nude mice)

  • Surgical instruments (scalpels, forceps)

  • Growth media (e.g., DMEM/F-12) with antibiotics

  • Matrigel (optional)

  • Estrogen pellets (for ER+ models)

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.

  • Tissue Processing: In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics. Mince the tissue into small fragments (1-3 mm³).

  • Animal Preparation: Anesthetize the immunodeficient mouse. For ER+ breast cancer PDX models, implant a slow-release estrogen pellet subcutaneously in the dorsal flank 24-48 hours prior to tumor implantation.[6]

  • Implantation: Make a small incision in the skin of the flank or mammary fat pad. Create a subcutaneous pocket using blunt dissection. Implant one to three tumor fragments into the pocket. The use of Matrigel may improve engraftment rates.

  • Closure: Close the incision with surgical clips or sutures.

  • Monitoring: Monitor the mice regularly for tumor growth by caliper measurements.

  • Passaging: Once tumors reach a size of approximately 1000-1500 mm³, euthanize the mouse, aseptically excise the tumor, and repeat the process for expansion of the PDX line.

Protocol 2: Administration of this compound in PDX Models

This protocol details the preparation and administration of this compound to tumor-bearing mice.

ErSO_TFPy_Treatment_Workflow Tumor_Establishment 1. Establish PDX Tumors to Desired Size (e.g., 300 mm³) Randomization 2. Randomize Mice into Treatment Groups Tumor_Establishment->Randomization Drug_Preparation 3. Prepare this compound Formulation Randomization->Drug_Preparation Administration 4. Administer this compound (e.g., IV) Drug_Preparation->Administration Monitoring 5. Monitor Tumor Volume and Mouse Weight Administration->Monitoring Endpoint 6. Endpoint Analysis (e.g., Tumor Regression) Monitoring->Endpoint

Caption: Experimental workflow for this compound treatment in PDX-bearing mice.

Materials:

  • This compound compound

  • Vehicle for formulation (e.g., Kolliphor-based formulation for intravenous injection)

  • PDX-bearing mice with established tumors (e.g., 300 mm³)

  • Syringes and needles appropriate for the route of administration

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Growth: Allow PDX tumors to grow to an average size of approximately 300 mm³.[5]

  • Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound at various doses).[5]

  • This compound Formulation: Prepare the this compound solution in a suitable vehicle. A Kolliphor-based formulation has been used for intravenous administration.[5] The final concentration should be calculated based on the desired dose and the average weight of the mice.

  • Administration: Administer this compound to the mice via the chosen route (intravenous administration has shown high efficacy).[5][7] Dosing schedules can vary, with both once-weekly and twice-weekly regimens demonstrating significant antitumor activity.[5]

  • Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.[5]

    • Observe the general health and behavior of the animals.

  • Endpoint: The experiment can be concluded when tumors in the control group reach a predetermined size or when a significant anti-tumor effect is observed in the treatment groups. Euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, western blotting).

Safety and Tolerability

In preclinical studies involving mice, rats, and beagle dogs, this compound has been shown to be well-tolerated.[4][5][8] The maximum tolerated dose (MTD) for a single intravenous dose in CD-1 mice was 150 mg/kg, and in Sprague-Dawley rats, it was greater than 50 mg/kg.[5] In research dogs, the MTD for intravenous administration was greater than 5 mg/kg.[5] These findings suggest a favorable safety profile for this compound.

Conclusion

This compound represents a promising therapeutic agent for ERα+ breast cancer, with the potential to induce complete tumor regression even with minimal dosing.[3] The use of PDX models provides a clinically relevant platform to further investigate its efficacy and mechanism of action. The protocols provided here offer a framework for conducting robust preclinical studies to evaluate this novel compound.

References

Application Notes and Protocols for In Vitro Evaluation of ErSO-TFPy Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ErSO-TFPy is a novel small molecule that has demonstrated remarkable potency and selectivity in killing Estrogen Receptor-alpha (ERα)-positive breast cancer cells.[1][2][3] Unlike traditional endocrine therapies that are often cytostatic, this compound induces rapid necrosis in cancer cells by hyperactivating a non-canonical ERα signaling pathway known as the anticipatory Unfolded Protein Response (a-UPR).[4][5][6] This unique mechanism of action makes this compound a promising therapeutic candidate for ERα-positive breast cancers, including those that have developed resistance to current treatments.[4][7]

These application notes provide detailed protocols for evaluating the in vitro cytotoxicity of this compound against breast cancer cell lines. The following sections include a summary of its cytotoxic activity, detailed experimental procedures for common viability assays, and diagrams illustrating its mechanism of action and experimental workflows.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell viability by 50%. The following table summarizes the reported IC50 values for this compound in various breast cancer cell lines, highlighting its potent and selective activity against ERα-positive cells.

CompoundCell LineERα StatusIncubation Time (h)IC50 (nM)
This compoundMCF-7Positive72≈ 5-25
This compoundT47DPositive72≈ 5-25
This compoundBT-474Positive72≈ 5-25
This compoundZR-75-1Positive72≈ 5-25
This compoundHCC1428Positive72≈ 5-25
This compoundMDA-MB-231Negative72> 10,000-30,000
This compoundHCC1937Negative72> 10,000-30,000
This compoundMDA-MB-436Negative72> 10,000-30,000

Note: IC50 values are approximate and can vary based on experimental conditions.[1][3]

Signaling Pathway

This compound exerts its cytotoxic effects through the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR). The binding of this compound to ERα initiates a signaling cascade that leads to rapid cell death.

ErSO_TFPy_Signaling_Pathway cluster_cell ERα-Positive Cancer Cell ErSO_TFPy This compound ERa ERα ErSO_TFPy->ERa Binds Src Src Kinase ERa->Src Activates PLCy PLCγ Src->PLCy Activates IP3 IP3 PLCy->IP3 Generates IP3R IP3R IP3->IP3R Binds ER Endoplasmic Reticulum Ca2_release Ca²⁺ Release IP3R->Ca2_release aUPR a-UPR Hyperactivation Ca2_release->aUPR TRPM4 TRPM4 Channel aUPR->TRPM4 Activates Na_influx Na⁺ Influx TRPM4->Na_influx Necrosis Necrotic Cell Death Na_influx->Necrosis

Caption: this compound signaling pathway in ERα-positive breast cancer cells.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro cytotoxicity of this compound.

experimental_workflow start Start cell_culture Culture ERα+ and ERα- Breast Cancer Cell Lines start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of this compound cell_seeding->compound_prep treatment Treat Cells with This compound cell_seeding->treatment compound_prep->treatment incubation Incubate for Specified Duration (e.g., 72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT or Alamar Blue) incubation->viability_assay data_acquisition Measure Absorbance or Fluorescence viability_assay->data_acquisition data_analysis Analyze Data and Calculate IC50 Values data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing of this compound.

Experimental Protocols

This section provides detailed protocols for two common colorimetric assays used to evaluate cell viability and cytotoxicity: the MTT assay and the Alamar Blue (Resazurin) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Materials:

  • ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) breast cancer cell lines

  • Complete culture medium (specific to cell line)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 value accurately.

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Alamar Blue (Resazurin) Assay

This assay is based on the reduction of the blue, non-fluorescent dye resazurin (B115843) to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • ERα-positive and ERα-negative breast cancer cell lines

  • Complete culture medium

  • PBS

  • Trypsin-EDTA

  • This compound stock solution (in DMSO)

  • Alamar Blue (Resazurin) reagent

  • 96-well black opaque flat-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, seeding cells in a 96-well black opaque plate.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Alamar Blue Addition and Incubation:

    • After the incubation period, add Alamar Blue reagent to each well to a final concentration of 10% of the culture volume (e.g., 10 µL of reagent to 100 µL of medium).[4][7]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell line and density.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]

  • Data Analysis:

    • Subtract the fluorescence of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

References

Application Notes and Protocols: Immunohistochemistry Analysis of Tumors Treated with ErSO-TFPy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ErSO-TFPy is a novel small molecule demonstrating significant promise in the treatment of Estrogen Receptor-alpha positive (ERα+) breast cancer.[1][2] This compound induces rapid and near-complete tumor regression, even with a single dose, by selectively targeting and killing cancer cells.[1][3][4] The mechanism of action involves the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress pathway, leading to cation dysregulation, cell swelling, and ultimately, necrotic cell death.[1][5][6] Unlike traditional endocrine therapies that are often cytostatic, this compound is cytotoxic, potently killing ERα+ breast cancer cells at nanomolar concentrations.[3][7] Its efficacy extends to tumor models with mutations in ERα that confer resistance to standard treatments.[6]

Immunohistochemistry (IHC) is a critical technique for evaluating the in-situ effects of this compound on tumors. It allows for the visualization and quantification of changes in protein expression and cellular composition within the tumor microenvironment following treatment. This document provides detailed protocols for the IHC analysis of key biomarkers to assess proliferation, apoptosis, and immune cell infiltration in this compound-treated tumors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for the immunohistochemical analysis of treated tumors.

ErSO_TFPy_Signaling_Pathway cluster_cell ERα+ Cancer Cell ErSO_TFPy This compound ERa Estrogen Receptor-α (ERα) ErSO_TFPy->ERa Binds aUPR Hyperactivation of anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Induces TRPM4 TRPM4 Channel Activation aUPR->TRPM4 Cation Cation Dysregulation (Na+, Ca2+ influx) TRPM4->Cation Swelling Cell Swelling Cation->Swelling Necrosis Necrotic Cell Death Swelling->Necrosis IHC_Workflow cluster_workflow Immunohistochemistry Workflow A Tumor Tissue Collection (from vehicle and This compound treated mice) B Fixation and Paraffin Embedding A->B C Sectioning B->C D Deparaffinization and Rehydration C->D E Antigen Retrieval D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody and Detection G->H I Counterstaining H->I J Dehydration and Mounting I->J K Microscopy and Image Analysis J->K L Data Quantification K->L

References

Troubleshooting & Optimization

Technical Support Center: Improving ErSO-TFPy Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully formulating ErSO-TFPy for in vivo studies.

Troubleshooting Guide: this compound Formulation

Q1: My this compound formulation appears cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation indicates that the this compound is not fully dissolved, which can lead to inconsistent dosing and reduced efficacy. Here are steps to address this issue:

  • Ensure Proper Order of Solvent Addition: The sequence of adding components to the formulation is critical. Always dissolve the this compound powder in ethanol (B145695) first before adding the other excipients.[1]

  • Gentle Warming and Sonication: Try gently warming the solution (e.g., to 37°C) and using a sonicator to aid dissolution.[1] Avoid excessive heat, as it may degrade the compound.

  • Fresh Formulation: Prepare the formulation fresh on the day of administration to prevent precipitation over time.[1]

  • Component Quality: Ensure that all components of the vehicle (ethanol, Kolliphor EL, propylene (B89431) glycol, and sterile saline) are of high purity and at the correct concentrations.[1]

Q2: I'm observing inconsistent tumor regression in my animal models. Could this be related to the formulation?

A2: Yes, inconsistent results can be a direct consequence of suboptimal drug formulation.

  • Confirm Complete Dissolution: Before each injection, visually inspect the formulation for any precipitates.[1] A clear solution is essential for accurate dosing.

  • Maintain Formulation Stability: If preparing a larger batch for multiple animals, ensure it remains a clear solution throughout the dosing period. If precipitation occurs, the formulation should be remade.

  • Accurate Dosing: Ensure accurate and consistent administration volumes for each animal.

Q3: What are the visual cues for a successful this compound formulation?

A3: A successfully prepared this compound formulation should be a clear, homogenous solution, free of any visible particles or cloudiness.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from ErSO?

A1: this compound is a next-generation derivative of ErSO, a small molecule with significant anti-cancer activity against estrogen receptor-positive (ERα+) breast cancer models.[1] this compound was developed to have enhanced potency, greater selectivity for ERα+ cancer cells, and an improved safety profile compared to the original ErSO molecule.[2][3]

Q2: What is the mechanism of action for this compound?

A2: this compound induces cancer cell death by hyperactivating a cellular stress response pathway known as the anticipatory Unfolded Protein Response (a-UPR).[1] This process is dependent on the presence of ERα. The binding of this compound to ERα triggers a signaling cascade that leads to a massive and sustained influx of calcium ions into the cell, partly through the activation of the TRPM4 ion channel, ultimately causing rapid necrotic cell death.[1][4]

Q3: What is the recommended formulation for in vivo studies with this compound?

A3: For in vivo studies in mice, a successfully used formulation consists of 2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile saline.[1][5][6]

Q4: What is the recommended route of administration for this compound?

A4: The preferred route of administration for the described formulation is intravenous (IV) injection.[5][6]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in ERα+ Breast Cancer Cell Lines

Cell LineIC50 (nM)
MCF-75-25
T47D5-25
BT-4745-25
ZR-75-15-25
HCC14285-25

Data represents the concentration of this compound required to inhibit the growth of 50% of the cancer cells in culture.[5]

Table 2: Maximum Tolerated Dose (MTD) of this compound in Different Species

SpeciesRoute of AdministrationMTD
MiceIntravenous (IV)150 mg/kg
RatsIntravenous (IV)>50 mg/kg
DogsIntravenous (IV)>5 mg/kg

MTD is the highest dose of a drug that does not cause unacceptable toxicity.[5][7]

Experimental Protocols

Detailed Protocol for this compound Formulation (1 mL)

Materials:

  • This compound powder

  • Ethanol (200 proof, USP grade)

  • Kolliphor EL (Cremophor EL)

  • Propylene Glycol (USP grade)

  • Sterile Saline (0.9% NaCl, for injection)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath (optional)

  • Warming block or water bath (optional)

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration.

  • Initial Dissolution in Ethanol: In a sterile container, add 25 µL of ethanol. Add the weighed this compound powder to the ethanol and vortex thoroughly until the powder is completely dissolved.

  • Addition of Kolliphor EL and Propylene Glycol: To the ethanol-ErSO-TFPy solution, add 50 µL of Kolliphor EL. Mix thoroughly. Then, add 150 µL of propylene glycol and mix again until the solution is homogenous.[1]

  • Final Dilution with Sterile Saline: Slowly add 775 µL of sterile saline to the mixture while continuously mixing to bring the formulation to the final volume of 1 mL.[1]

  • Visual Inspection and Final Mixing: Visually inspect the final formulation to ensure it is a clear solution with no precipitation.[1] If needed, gently warm the solution and sonicate to aid dissolution.

Visualizations

ErSO_TFPy_Signaling_Pathway cluster_cell ERα+ Cancer Cell ErSO_TFPy This compound ERa ERα ErSO_TFPy->ERa Binds to aUPR a-UPR Hyperactivation ERa->aUPR Triggers TRPM4 TRPM4 Activation aUPR->TRPM4 Leads to Ca_Influx Massive Ca²⁺ Influx TRPM4->Ca_Influx Necrosis Necrotic Cell Death Ca_Influx->Necrosis In_Vivo_Experimental_Workflow cluster_workflow In Vivo Study Workflow Formulation 1. Prepare this compound Formulation Dosing 4. Intravenous Administration Formulation->Dosing Animal_Model 2. ERα+ Xenograft Tumor Implantation Tumor_Growth 3. Monitor Tumor Growth Animal_Model->Tumor_Growth Tumor_Growth->Dosing Tumors reach ~200-300 mm³ Monitoring 5. Monitor Tumor Volume and Animal Health Dosing->Monitoring Endpoint 6. Endpoint Analysis Monitoring->Endpoint

References

ErSO-TFPy Technical Support Center: Preventing Precipitation in Saline Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the precipitation of ErSO-TFPy in saline solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for administering this compound in saline for in vivo studies?

A1: A well-established formulation to prevent this compound precipitation in saline for intravenous (IV) administration in mouse models involves a co-solvent system. The recommended vehicle consists of 2.5% Ethanol (B145695), 5% Kolliphor EL (a nonionic surfactant), 15% Propylene (B89431) Glycol, and 77.5% Sterile Saline.[1][2] This formulation is designed to maintain the solubility and stability of the hydrophobic this compound molecule in an aqueous environment.

Q2: I followed the recommended formulation, but I still observe precipitation. What are the potential causes?

A2: Precipitation, even with a co-solvent system, can occur due to several factors:

  • Improper Mixing Order: The order in which the components are mixed is crucial. This compound should first be completely dissolved in the organic co-solvents (ethanol and propylene glycol) before the gradual addition of the aqueous phase (saline).

  • Temperature Effects: The solubility of this compound can be temperature-dependent. A significant drop in temperature during preparation or storage can reduce its solubility and lead to precipitation.

  • Incorrect Component Concentrations: Deviations from the specified percentages of ethanol, Kolliphor EL, propylene glycol, or saline can disrupt the delicate solubility balance.

  • Quality of Reagents: The purity and quality of the formulation components, including the saline, can impact the final solution's stability.

  • pH of the Saline Solution: Although not explicitly detailed for this compound, the pH of the saline solution can influence the solubility of some small molecules.

Q3: Can I sonicate or heat the solution if I observe a precipitate?

A3: Gentle warming and sonication can be employed to aid in the dissolution of this compound.[1] However, excessive heat should be avoided as it may lead to the degradation of the compound. If precipitation persists after these measures, it is advisable to prepare a fresh formulation.

Q4: For how long is the formulated this compound solution stable?

A4: It is best practice to prepare the formulation fresh on the day of administration to ensure stability and prevent precipitation.[1] The stability of this compound in this specific formulation over extended periods has not been widely reported.

Troubleshooting Guide: this compound Precipitation in Saline

This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding saline "Solvent shock" from rapid dilution of the organic stock solution.Add the saline solution to the this compound/co-solvent mixture gradually and with continuous mixing or vortexing. This allows for a more controlled transition in solvent polarity.
Cloudiness or precipitate forms after a clear solution is initially achieved The final concentration of this compound exceeds its solubility limit in the formulation.Re-evaluate the calculations for the desired final concentration. It may be necessary to work with a lower, more soluble concentration of this compound.
Temperature fluctuations during storage or use.Prepare the formulation at room temperature and avoid storing it in cold conditions. If the experiment allows, pre-warming the saline and other components to 37°C may improve solubility.
Precipitation observed in the syringe before injection Incompatibility with the syringe material or residual contaminants.Ensure the use of clean, sterile syringes. If the issue persists, consider testing the compatibility of the formulation with different syringe materials.
Inconsistent results that may be linked to precipitation Micro-precipitation that is not easily visible.Before administration, visually inspect the solution carefully against a light and dark background for any signs of particulate matter. If in doubt, prepare a fresh solution.

Data Presentation

Table 1: Recommended In Vivo Formulation for this compound

ComponentPercentage (%)Role
Ethanol2.5Co-solvent
Kolliphor EL5Surfactant
Propylene Glycol15Co-solvent
Sterile Saline77.5Vehicle

Experimental Protocols

Protocol for Preparing this compound Formulation for In Vivo Administration

Objective: To prepare a clear, precipitate-free solution of this compound for intravenous injection.

Materials:

  • This compound powder

  • Ethanol (100%, USP grade)

  • Kolliphor EL

  • Propylene Glycol (USP grade)

  • Sterile Saline (0.9% NaCl, USP grade)

  • Sterile, conical tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate Required Volumes: Based on the desired final concentration and volume of the this compound solution, calculate the required volume of each component according to the percentages in Table 1.

  • Dissolve this compound: In a sterile conical tube, add the calculated amount of this compound powder. Add the required volume of ethanol and vortex thoroughly until the powder is completely dissolved.

  • Add Co-solvents and Surfactant: To the this compound/ethanol solution, add the calculated volumes of Kolliphor EL and propylene glycol. Vortex the mixture until a homogenous solution is achieved.

  • Incorporate Saline: Gradually add the sterile saline to the mixture in small increments while continuously vortexing. This slow addition is critical to prevent precipitation.

  • Final Inspection: Once all the saline has been added, vortex the solution for an additional 30-60 seconds. Visually inspect the final formulation to ensure it is clear and free of any precipitates.

  • Use Immediately: For optimal results, use the freshly prepared formulation for your experiment on the same day.

Mandatory Visualizations

ErSO_TFPy_Signaling_Pathway This compound Signaling Pathway ErSO_TFPy This compound ER_alpha Estrogen Receptor α (ERα) ErSO_TFPy->ER_alpha Binds to TRPM4 TRPM4 Ion Channel ER_alpha->TRPM4 Activates Ca_Influx Sustained Calcium Influx TRPM4->Ca_Influx Leads to Necrosis Necrotic Cell Death Ca_Influx->Necrosis Induces

Caption: Simplified signaling pathway of this compound leading to necrotic cell death in ERα+ cancer cells.

Experimental_Workflow Workflow for Preparing this compound Solution cluster_prep Preparation Steps cluster_saline Saline Addition cluster_final Final Steps A 1. Weigh this compound Powder B 2. Dissolve in Ethanol A->B C 3. Add Kolliphor EL & Propylene Glycol B->C D 4. Vortex until Homogenous C->D E 5. Gradually Add Sterile Saline D->E F 6. Continuous Vortexing E->F G 7. Visually Inspect for Precipitate F->G H 8. Use Freshly Prepared Solution G->H

Caption: Step-by-step experimental workflow for the preparation of the this compound formulation.

Troubleshooting_Logic Troubleshooting Precipitation Start Precipitation Observed? Check_Mixing Was Saline Added Gradually? Start->Check_Mixing Check_Temp Was Solution Kept at Room Temp? Check_Mixing->Check_Temp Yes Remake Prepare Fresh Solution Check_Mixing->Remake No Check_Conc Are Component Concentrations Correct? Check_Temp->Check_Conc Yes Check_Temp->Remake No Check_Conc->Remake No Consult Consult Further Documentation Check_Conc->Consult Yes

Caption: A logical decision tree for troubleshooting this compound precipitation issues during formulation.

References

Technical Support Center: Navigating Species-Specific Toxicity of ErSO Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers working with ErSO and its derivatives. ErSO compounds are a promising class of molecules that selectively induce necrosis in estrogen receptor-positive (ERα+) cancer cells by hyperactivating the anticipatory Unfolded Protein Response (a-UPR). However, understanding and managing their species-specific toxicity is crucial for successful preclinical development. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key toxicity data to support your research endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with ErSO compounds.

Issue Potential Cause Troubleshooting Steps
High toxicity and mortality in rats at doses well-tolerated by mice. Species-specific sensitivity. Rats, in particular, have shown a lower maximum tolerated dose (MTD) for ErSO, especially with intravenous administration.[1]- Dose Adjustment: Start with a lower dose range for rats compared to mice. Refer to the MTD table below for species- and route-specific data. - Route of Administration: Consider oral administration for rats, as it is generally better tolerated than intravenous injection.[1] - Use of Derivatives: Newer derivatives like ErSO-DFP and ErSO-TFPy have an improved safety profile and are better tolerated in rats.[1][2]
Inconsistent anti-tumor efficacy between experiments. Formulation issues. ErSO and its derivatives are lipophilic and can be difficult to dissolve, leading to inconsistent dosing if the compound precipitates out of solution.- Fresh Preparation: Prepare the formulation fresh before each use.[3] - Proper Vehicle: Use a recommended vehicle, such as a mixture of DMSO and corn oil for intraperitoneal injections of ErSO, or a formulation with Kolliphor EL for intravenous injections of this compound.[3][4] - Visual Inspection: Always visually inspect the solution for precipitates before administration.[3] Gentle warming and sonication can aid dissolution.[3]
Unexpected toxicity in control animals receiving only the vehicle. Vehicle toxicity. The solvents used to dissolve ErSO, such as DMSO, can have inherent toxicity at high concentrations or with prolonged use.- Minimize Vehicle Concentration: Use the lowest effective concentration of the vehicle. - Vehicle-only Control Group: Always include a control group that receives only the vehicle to assess its specific effects. - Alternative Formulations: Explore alternative, less toxic vehicle formulations if necessary.
Rapid tumor regression followed by signs of systemic inflammation. Tumor Necrosis Syndrome. The rapid and extensive death of cancer cells induced by ErSO can lead to the release of intracellular contents, triggering a systemic inflammatory response.[2]- Close Monitoring: Closely monitor animals for clinical signs of inflammation (see FAQs).[2] - Supportive Care: Consult with a veterinarian about providing supportive care to manage inflammation.[2] - Dose Reduction: Consider reducing the dose in subsequent treatment cycles if severe inflammation is observed.
Observed toxicity at the injection site. Irritation from the compound or vehicle. - Proper Injection Technique: Ensure proper intraperitoneal or intravenous injection technique to minimize local tissue damage. - Dilution: If possible, increase the injection volume with a non-toxic vehicle to dilute the compound and reduce irritation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ErSO?

ErSO and its derivatives selectively kill ERα-positive cancer cells by binding to the estrogen receptor and hyperactivating the anticipatory Unfolded Protein Response (a-UPR).[4][5] This overstimulation of a normally protective pathway leads to rapid and selective necrotic cell death.[4][5]

Q2: How does the toxicity of ErSO and its derivatives differ across species?

ErSO is generally well-tolerated in mice, rats, and dogs at therapeutic doses.[6] However, rats exhibit a lower MTD compared to mice, particularly with intravenous administration.[1] The newer derivatives, ErSO-DFP and this compound, were developed to have a wider therapeutic window and are significantly better tolerated across species, with this compound showing a substantially higher MTD in mice and rats compared to the parent ErSO compound.[1][2]

Q3: What are the typical clinical signs of toxicity to monitor in mice during ErSO administration?

Researchers should closely monitor animals for general signs of toxicity, which can include:

  • Significant weight loss (>15-20%)[2]

  • Changes in behavior such as lethargy, ruffled fur, and hunched posture[2]

  • Gastrointestinal issues like diarrhea[2]

  • Dehydration, indicated by sunken eyes and skin tenting[2]

  • Labored breathing[2]

  • Neurological signs such as tremors or ataxia[2]

Q4: Are there less toxic alternatives to the original ErSO molecule?

Yes, next-generation derivatives such as ErSO-DFP and this compound have been developed with an improved safety profile.[2] this compound, in particular, is well-tolerated in rodents at high intravenous doses and maintains or even enhances the potent anti-tumor efficacy.[2][7]

Q5: Can ErSO be administered orally?

Yes, ErSO has been shown to be effective when administered orally in preclinical models and is generally better tolerated via this route compared to intravenous injection, especially in rats.[1][6]

Quantitative Data: Maximum Tolerated Dose (MTD)

The following table summarizes the reported MTD values for ErSO and its derivatives in various preclinical models.

CompoundSpeciesAdministration RouteMaximum Tolerated Dose (MTD)Reference
ErSO MiceOral≥150 mg/kg[6]
MiceIntravenous (i.v.)20 mg/kg[1]
RatsOral17.5 mg/kg[2]
RatsIntravenous (i.v.)10-20 mg/kg[2]
DogsOralWell-tolerated at therapeutic doses[6]
ErSO-DFP MiceIntravenous (i.v.)95 mg/kg[1]
RatsIntravenous (i.v.)>50 mg/kg[1]
This compound MiceIntravenous (i.v.)150 mg/kg[2][7]
RatsIntravenous (i.v.)>50 mg/kg[2][7]
DogsIntravenous (i.v.)>5 mg/kg[2][7]

Experimental Protocols

In Vitro Cytotoxicity Assay (AlamarBlue/Resazurin-Based)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of ErSO in cancer cell lines.

Materials:

  • ErSO compound

  • ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) breast cancer cell lines[5]

  • Complete cell culture medium[5]

  • 96-well plates[5]

  • Resazurin-based cell viability reagent (e.g., AlamarBlue)[5]

  • Microplate reader[5]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-15,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of ErSO in complete growth medium. It is recommended to test a wide concentration range (e.g., 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ErSO. Include a vehicle-only control.[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • Cell Viability Measurement: Add 10 µL of the AlamarBlue reagent to each well and incubate for 1-4 hours at 37°C, protected from light. Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the ErSO concentration and use non-linear regression to determine the IC50 value.[5]

In Vivo Efficacy and Toxicity Study in Mice

This protocol provides a general framework for an in vivo study using an orthotopic xenograft model.

Materials:

  • ErSO or its derivatives

  • Female immunodeficient mice (e.g., athymic nude)[9]

  • ERα-positive human breast cancer cells (e.g., MCF-7)[9]

  • Matrigel[9]

  • Vehicle for formulation (e.g., DMSO and corn oil for IP injection of ErSO; Ethanol, Kolliphor EL, Propylene Glycol, and Sterile Saline for IV injection of this compound)[3][4]

Procedure:

  • Tumor Implantation: Resuspend cancer cells in a 1:1 mixture of sterile PBS and Matrigel. Anesthetize the mouse and inject the cell suspension (e.g., 1.5 x 10^6 cells in 50 µL) into the mammary fat pad. For estrogen-dependent cell lines, supplement mice with a slow-release 17β-estradiol pellet.[9]

  • Tumor Monitoring: Monitor tumor growth by palpation and caliper measurements 2-3 times per week. Initiate treatment when tumors reach a predetermined size (e.g., 150-200 mm³).[10]

  • Drug Formulation and Administration: Prepare the ErSO formulation fresh before each use. Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at the predetermined dose and schedule.[9]

  • Toxicity Monitoring: Record body weight daily and perform clinical observations twice daily for signs of toxicity.[2]

  • Endpoint Analysis: At the end of the study, or if humane endpoints are reached, euthanize the animals. Collect blood for CBC and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological analysis to assess toxicity.[2] Measure final tumor volumes to determine efficacy.

Visualizations

ErSO Signaling Pathway

ErSO_Signaling_Pathway ErSO ErSO ERa Estrogen Receptor α (ERα) ErSO->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ERa->aUPR Triggers Necrosis Selective Necrosis of ERα+ Cancer Cells aUPR->Necrosis Leads to

Caption: ErSO-induced hyperactivation of the a-UPR pathway leading to selective cancer cell necrosis.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow start Start tumor_implantation Tumor Cell Implantation (Orthotopic Xenograft) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation Treatment Initiation (e.g., ErSO Administration) tumor_growth->treatment_initiation monitoring Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment_initiation->monitoring endpoint Endpoint Analysis (Necropsy, Histopathology) monitoring->endpoint end End endpoint->end

Caption: A typical workflow for preclinical in vivo evaluation of ErSO compounds.

References

Troubleshooting Inconsistent Results in ErSO-TFPy Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies that may arise during experiments with ErSO-TFPy. Our aim is to help you achieve reliable and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What are ErSO and this compound, and how do they differ?

ErSO is a small molecule that has shown remarkable efficacy in eradicating estrogen receptor alpha-positive (ERα+) breast tumors in various mouse models.[1] It functions by hyperactivating the anticipatory Unfolded Protein Response (a-UPR), a cellular stress pathway, leading to selective necrosis of cancer cells.[2][3] this compound is a next-generation derivative of ErSO, developed to enhance anticancer potency and selectivity while improving in vivo tolerability.[4][5]

Q2: What is the primary mechanism of action for this compound?

This compound, like its predecessor ErSO, induces cancer cell death by hyperactivating the a-UPR in an ERα-dependent manner.[1][2] This process is initiated by the binding of this compound to ERα, which triggers a signaling cascade. A key event in this cascade is the activation of the TRPM4 ion channel, leading to a massive and sustained influx of calcium ions into the cell, ultimately causing rapid necrotic cell death.[2][5][6]

Q3: Is this compound effective against endocrine-resistant breast cancers?

Yes, ErSO has demonstrated effectiveness against breast cancer cell lines with mutations in ERα (e.g., Y537S and D538G), which are common mechanisms of resistance to standard endocrine therapies.[1][3] this compound has also shown efficacy in models with ESR1 mutations that confer resistance to drugs like fulvestrant.[5][6]

Q4: What is the recommended solvent and storage for this compound?

For in vitro experiments, ErSO compounds are typically dissolved in fresh, anhydrous DMSO to create a stock solution.[3] To maintain stability, it is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles and store it at -80°C for long-term storage (up to one year) or at -20°C for shorter durations (up to one month).[3] For in vivo studies, it is best practice to prepare the working formulation fresh on the day of administration.[2][3]

Troubleshooting Guide

Problem 1: Little to No Cytotoxic Effect Observed in ERα+ Cells
Possible Cause Troubleshooting Step Recommendation
Low ERα Expression Confirm ERα status of the cell line or tumor model.Use Western blotting or immunohistochemistry to verify ERα expression. Consider using a different model with confirmed high ERα expression. ErSO's efficacy is dependent on the presence of ERα.[2][7]
Suboptimal Drug Concentration Perform a dose-response experiment.The effective concentration can vary between cell lines. Determine the optimal concentration for your specific model by testing a range of doses. IC50 values for this compound are typically in the nanomolar range for sensitive ERα+ cell lines.[5]
Compound Instability/Degradation Ensure proper storage and handling.Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at recommended temperatures. Prepare fresh working solutions for each experiment.[3]
Incorrect Formulation Review and optimize the formulation protocol.For in vivo experiments, ensure the compound is fully dissolved. Gentle heating and sonication may aid dissolution. Visually inspect the solution for precipitates before administration.[2]
Knockout of Key Pathway Components Verify the integrity of the a-UPR pathway.The efficacy of this compound is dependent on components of the a-UPR pathway, such as TRPM4.[5][8] Ensure your cell model has not lost expression of these critical proteins.
Problem 2: High Variability Between Replicate Wells or Experiments
Possible Cause Troubleshooting Step Recommendation
Inconsistent Cell Seeding Standardize cell seeding protocol.Ensure a uniform single-cell suspension before plating. Use calibrated pipettes for accurate cell counting and plating to avoid variability in cell numbers.[3]
Edge Effects in Multi-well Plates Minimize edge effects.To mitigate evaporation and temperature fluctuations, fill the perimeter wells of the plate with sterile PBS or media without cells and exclude them from experimental analysis.[3]
Inconsistent Drug Addition Standardize drug addition technique.Ensure thorough mixing of this compound in the media before adding it to the cells. Maintain consistency in the timing and method of drug addition across all wells and experiments.[3]
Variability in Animal Models Use age- and weight-matched animals.For in vivo studies, randomize animals into treatment and control groups to minimize inter-animal variability.
Problem 3: Off-Target Toxicity or Unexpected Side Effects
Possible Cause Troubleshooting Step Recommendation
High Drug Concentration Perform a dose-response curve comparing ERα+ and ERα- cells.High concentrations of ErSO compounds may lead to off-target toxicity.[1][3] Use the lowest effective concentration that maintains selectivity for ERα+ cells. This compound has shown a wider selectivity window than ErSO.[1][4]
Solvent Toxicity Include a vehicle-only control group.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium or formulation is not toxic to the cells or animals.[3]
Contamination Regularly check for contamination.Microbial contamination in cell cultures can cause non-specific cell death and confound results.[3]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in ERα+ Breast Cancer Cell Lines

Cell LineIC50 (nM)
MCF-7~5-25
T47D~5-25
BT-474~5-25
ZR-75-1~5-25
HCC1428~5-25
Data represents approximate IC50 values after 72 hours of treatment.[5]

Table 2: In Vivo Tolerability of this compound

SpeciesMaximum Tolerated Dose (MTD) - Intravenous (IV)
Mice (CD-1)150 mg/kg
Rats (Sprague-Dawley)>50 mg/kg
Dogs (Beagle)>5 mg/kg
Higher dosages were not assessed in rats and dogs.[5]

Experimental Protocols

Key Experiment: In Vivo Efficacy Study with this compound
  • Animal Model: Use ovariectomized female immunodeficient mice (e.g., Nu/J or NSG).

  • Tumor Implantation: Orthotopically implant ERα-positive human breast cancer cells (e.g., MCF-7) into the mammary fat pad. For estrogen-dependent tumors, supplement with a 17β-estradiol pellet.[7]

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., ~400 mm³). Randomize mice into treatment and vehicle control groups.[7]

  • This compound Formulation:

    • Components: Ethanol (2.5%), Kolliphor EL (5%), Propylene (B89431) Glycol (15%), Sterile Saline (77.5%).[2]

    • Procedure:

      • Weigh the required amount of this compound powder.

      • In a sterile container, dissolve the this compound in ethanol.

      • Add Kolliphor EL and propylene glycol and mix thoroughly.

      • Slowly add sterile saline while continuously mixing.

      • Visually inspect for precipitation. If not clear, gentle warming or sonication may be required.

      • Prepare the formulation fresh on the day of administration.[2]

  • Administration: Administer this compound via intravenous (i.v.) injection. A single dose has been shown to be effective in inducing tumor regression.[5][9][10]

  • Tumor Measurement: Monitor tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histology).

Visualizations

ErSO_TFPy_Signaling_Pathway cluster_extracellular Extracellular cluster_cell ERα+ Cancer Cell ErSO_TFPy This compound ERa ERα ErSO_TFPy->ERa Binds to aUPR a-UPR Hyperactivation ERa->aUPR Triggers TRPM4 TRPM4 Activation aUPR->TRPM4 Leads to Ca_Influx Massive Ca²⁺ Influx TRPM4->Ca_Influx Mediates Necrosis Necrotic Cell Death Ca_Influx->Necrosis Induces

Caption: this compound binds to ERα, hyperactivating the a-UPR and leading to selective cancer cell necrosis.

Troubleshooting_Workflow Start Inconsistent Results Check_ERa Verify ERα Expression Start->Check_ERa Check_Formulation Review Formulation & Dosing Check_ERa->Check_Formulation ERα Positive Solution_Model Use High ERα Model Check_ERa->Solution_Model ERα Negative/Low Check_Protocol Standardize Experimental Protocol Check_Formulation->Check_Protocol Optimal Solution_Formulation Optimize Formulation / Dose-Response Check_Formulation->Solution_Formulation Suboptimal Check_Toxicity Assess Off-Target Effects Check_Protocol->Check_Toxicity Standardized Solution_Protocol Implement Consistent Seeding & Handling Check_Protocol->Solution_Protocol Inconsistent Solution_Toxicity Adjust Concentration / Use Controls Check_Toxicity->Solution_Toxicity Toxicity Observed End Consistent Results Check_Toxicity->End No Off-Target Effects Solution_Model->End Solution_Formulation->End Solution_Protocol->End Solution_Toxicity->End

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

References

Technical Support Center: ErSO-TFPy Efficacy and ERα Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ErSO-TFPy, a potent small molecule for targeting Estrogen Receptor alpha (ERα)-positive cancers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a derivative of the small molecule ErSO, developed to have higher potency and greater selectivity for ERα-positive cancer cells.[1][2] Its mechanism of action is distinct from traditional endocrine therapies. Instead of blocking estrogen signaling, this compound binds to ERα and hyperactivates a cellular stress pathway known as the anticipatory Unfolded Protein Response (a-UPR).[3][4] This sustained activation leads to rapid necrotic cell death specifically in cancer cells expressing ERα.[3][4]

Q2: Is ERα expression essential for this compound efficacy?

Yes, the expression of ERα is critical for the cytotoxic effects of this compound. The compound shows potent activity against multiple ERα-positive breast cancer cell lines, while its activity is minimal in ERα-negative cell lines.[2][4] Studies have shown that introducing ERα into ERα-negative breast cancer cells sensitizes them to ErSO-induced cell death, confirming the ERα-dependency of this class of compounds.[1]

Q3: How does the level of ERα expression impact the efficacy of this compound?

While a definitive quantitative correlation between varying levels of ERα expression and the IC50 of this compound has not been extensively published, the presence of ERα is the primary determinant of sensitivity. This compound exhibits potent activity in various ERα-positive cell lines with a range of ERα expression levels.[2] However, it is plausible that a certain threshold of ERα expression is required for optimal efficacy. For the parent compound, ErSO, studies have indicated that in low ERα expressing cell lines, the effect at higher concentrations might be cytostatic rather than cytotoxic.[1]

Q4: Is this compound effective against endocrine therapy-resistant breast cancers?

Yes, this compound and its parent compound ErSO have demonstrated efficacy in breast cancer models that are resistant to standard endocrine therapies like tamoxifen (B1202) and fulvestrant.[1][5] This includes cell lines harboring common ERα mutations (e.g., Y537S and D538G) that lead to constitutive activation of the receptor and resistance to conventional treatments.[1]

Q5: What are the typical IC50 values for this compound in sensitive and resistant cell lines?

This compound is highly potent in ERα-positive breast cancer cell lines, with IC50 values typically in the low nanomolar range (approximately 5–25 nM).[2][4] In contrast, for ERα-negative cell lines, the IC50 values are significantly higher, generally in the micromolar range (> 10–30 µM).[2][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
This compound shows low efficacy in my cancer cell line. Low or absent ERα expression: The cell line may not express sufficient levels of ERα for this compound to exert its cytotoxic effect.1. Confirm ERα expression: Perform Western blot or immunohistochemistry (IHC) to verify the presence of ERα protein in your cell line. 2. Use a positive control: Include a known ERα-positive cell line (e.g., MCF-7, T47D) in your experiment to validate drug activity. 3. Consult literature: Check published data to confirm the ERα status of your cell line.
High variability in experimental results. Inconsistent cell culture conditions: Variations in cell density, passage number, or serum components can affect cellular responses. Drug stability: Improper storage or handling of this compound can lead to degradation.1. Standardize cell culture: Use cells within a consistent passage number range and ensure consistent seeding densities. 2. Proper drug handling: Store this compound as recommended by the supplier and prepare fresh dilutions for each experiment. 3. Use appropriate controls: Include vehicle-only controls to account for any solvent effects.
Observed cytostatic effect instead of cytotoxicity. Low ERα expression: As observed with the parent compound ErSO, very low levels of ERα might lead to a cytostatic rather than a cytotoxic response.[1] Sub-optimal drug concentration: The concentration of this compound used may be too low to induce necrosis.1. Assess ERα levels: Quantify ERα expression if possible to correlate with the observed phenotype. 2. Perform a dose-response curve: Test a wider range of this compound concentrations to determine the optimal cytotoxic dose.
Difficulty reproducing in vivo tumor regression. Tumor model heterogeneity: The ERα expression in the xenograft model may be heterogeneous or may have been lost over time. Pharmacokinetic issues: The drug may not be reaching the tumor at sufficient concentrations.1. Validate in vivo ERα expression: Perform IHC on tumor sections to confirm ERα expression. 2. Optimize dosing and administration route: Consult literature for proven dosing regimens and administration routes for this compound in mouse models.[2][4]

Quantitative Data

Table 1: In Vitro Efficacy of this compound in ERα-Positive and ERα-Negative Breast Cancer Cell Lines

Cell LineERα StatusIC50 (nM)
MCF-7Positive~5-25
T47DPositive~5-25
BT-474Positive~5-25
ZR-75-1Positive~5-25
HCC1428Positive~5-25
MDA-MB-231Negative>10,000-30,000
HCC1937Negative>10,000-30,000
MDA-MB-436Negative>10,000-30,000
Data compiled from published studies.[2][4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (AlamarBlue)

This protocol outlines the determination of this compound IC50 values using a resazurin-based (AlamarBlue) cell viability assay.[2][6]

  • Cell Seeding:

    • Seed ERα-positive (e.g., MCF-7) and ERα-negative (e.g., MDA-MB-231) breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM for ERα-positive cells and 1 µM to 100 µM for ERα-negative cells.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • Add 10 µL of AlamarBlue reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a microplate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and perform a non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for ERα Expression

This protocol provides a general workflow for assessing ERα protein levels in cell lysates.[7][8]

  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Visualizations

ErSO_TFPy_Signaling_Pathway cluster_cell ERα-Positive Cancer Cell ErSO_TFPy This compound ERa ERα ErSO_TFPy->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Hyperactivates Necrosis Necrotic Cell Death aUPR->Necrosis Leads to

Caption: this compound binds to ERα, leading to hyperactivation of the a-UPR and subsequent necrotic cell death.

Experimental_Workflow start Start cell_culture Culture ERα+ and ERα- Cells start->cell_culture er_status Confirm ERα Expression (Western Blot / IHC) cell_culture->er_status treatment Treat with this compound (Dose-Response) er_status->treatment viability_assay Assess Cell Viability (AlamarBlue Assay) treatment->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound efficacy based on ERα expression.

Troubleshooting_Logic start Low this compound Efficacy Observed check_er Is ERα Expression Confirmed? start->check_er perform_wb Perform Western Blot/IHC to Confirm ERα Status check_er->perform_wb No check_controls Are Positive Controls Working? check_er->check_controls Yes yes_er Yes no_er No troubleshoot_drug Troubleshoot Drug/Assay (e.g., drug stability, protocol) check_controls->troubleshoot_drug No investigate_resistance Investigate Other Resistance Mechanisms check_controls->investigate_resistance Yes yes_controls Yes no_controls No

Caption: Troubleshooting logic for low this compound efficacy.

References

Technical Support Center: Managing Off-Target Effects of ErSO-TFPy in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for managing potential off-target effects of ErSO-TFPy during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule that selectively induces necrosis in Estrogen Receptor alpha (ERα)-positive cancer cells.[1] Its on-target effect is the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in an ERα-dependent manner.[2][3] This sustained and excessive activation of a typically protective cellular stress response pathway leads to selective cell death in ERα-positive cells.[2][3]

Q2: How does this compound differ from its parent compound, ErSO?

A2: this compound is a next-generation derivative of ErSO designed for enhanced potency, selectivity, and in vivo tolerability.[4][5] It exhibits greater potency against ERα-positive breast cancer cell lines, with IC50 values in the low nanomolar range.[6] Furthermore, this compound has a significantly wider therapeutic window, showing minimal activity against ERα-negative cell lines.[6] It is also better tolerated in animal models, with a higher maximum tolerated dose (MTD) compared to ErSO.[6][7]

Q3: What are the known off-target effects of this compound?

A3: Preclinical studies have shown that this compound is well-tolerated in multiple species, including mice, rats, and dogs, with no obvious deleterious effects at therapeutic doses.[8][9] While ErSO has shown some anti-proliferative activity in a small number of ERα-negative cell lines at high concentrations or with prolonged exposure, this compound was developed to have even greater selectivity, minimizing these off-target effects.[2][10] However, as with any potent small molecule, the potential for off-target effects at supra-pharmacological concentrations should be considered.

Q4: Is the cytotoxic effect of this compound dependent on the immune system?

A4: The profound antitumor activity of this compound is primarily due to the rapid induction of necrotic cell death in cancer cells and is independent of the immune system. This has been observed in studies using immune-deficient mice.[7]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Problem Possible Cause Suggested Solution
Unexpected cytotoxicity in ERα-negative control cells. 1. High Concentration: Off-target effects can occur at high concentrations.- Perform a dose-response experiment to determine the IC50 in your ERα-negative cell line. A significantly higher IC50 compared to ERα-positive lines suggests a large therapeutic window. - Use the lowest effective concentration for your ERα-positive cells in subsequent experiments.
2. Incorrect ERα Status: The cell line may have low or unexpected ERα expression.- Verify the ERα status of your cell line using Western Blot or qPCR.
3. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing toxicity.- Include a vehicle-only control in your experiments to assess solvent toxicity. Ensure the final solvent concentration is non-toxic.[11]
Inconsistent results between experiments. 1. Compound Instability: Improper storage or handling of this compound.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage and -20°C for short-term.[11] - Prepare fresh dilutions for each experiment.
2. Cell Culture Variability: Differences in cell passage number, confluency, or health.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density and treat them at a consistent confluency.[11]
Suboptimal tumor regression in in vivo models. 1. Incorrect Tumor Model: The in vivo model may not be ERα-positive.- Confirm the ERα expression of your tumor model. This compound's efficacy is dependent on ERα.[4]
2. Suboptimal Formulation or Administration: The compound may not be properly dissolved or delivered.- For in vivo studies, a common vehicle for this compound is 2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile saline. Prepare fresh on the day of administration.[12] - Ensure proper administration technique (e.g., intravenous injection).

Data Presentation

Table 1: Comparative in vitro Efficacy of this compound

Cell LineERα StatusThis compound IC50 (nM)
MCF-7Positive5-25[6]
T47DPositive5-25[6]
BT-474Positive5-25[6]
ZR-75-1Positive5-25[6]
HCC1428Positive5-25[6]
MDA-MB-231Negative>10,000[6]
HCC1937Negative>30,000[6]
MDA-MB-436Negative>30,000[6]

Table 2: In vivo Tolerability of this compound

SpeciesAdministrationMaximum Tolerated Dose (MTD)
Mouse (CD-1)Intravenous (IV)150 mg/kg[6]
Rat (Sprague-Dawley)Intravenous (IV)>50 mg/kg[6]
Dog (Beagle)Intravenous (IV)>5 mg/kg[7]

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in both ERα-positive and ERα-negative cell lines.

Materials:

  • ERα-positive and ERα-negative cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., AlamarBlue, MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 30 µM. Include a vehicle-only control.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for a specified period (e.g., 72 hours).[6]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-only control and plot the results to determine the IC50 value.

Protocol 2: Western Blot for a-UPR Pathway Activation

This protocol is to confirm the on-target mechanism of this compound by assessing the activation of the a-UPR pathway.

Materials:

  • ERα-positive cancer cell line (e.g., MCF-7)

  • This compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against key a-UPR markers (e.g., p-eIF2α, ATF4, CHOP) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at a concentration known to induce cytotoxicity (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 6, 8 hours). Include a vehicle-only control.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[13]

Mandatory Visualizations

ErSO_TFPy_On_Target_Pathway cluster_extracellular Extracellular cluster_cell ERα-Positive Cancer Cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects ErSO_TFPy This compound ERa ERα ErSO_TFPy->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ERa->aUPR Activates ER_Stress ER Stress aUPR->ER_Stress Necrosis Necrotic Cell Death ER_Stress->Necrosis

Caption: On-target signaling pathway of this compound in ERα-positive cancer cells.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., off-target cytotoxicity) Check_Concentration Is this compound concentration in the optimal range? Start->Check_Concentration Check_ERa Is the ERα status of the cell line confirmed? Check_Concentration->Check_ERa Yes Perform_Dose_Response Perform Dose-Response Assay Check_Concentration->Perform_Dose_Response No Check_Controls Were appropriate controls (e.g., vehicle) included? Check_ERa->Check_Controls Yes Verify_ERa Verify ERα expression (Western Blot/qPCR) Check_ERa->Verify_ERa No Review_Protocol Review Experimental Protocol & Re-run with Controls Check_Controls->Review_Protocol No Analyze_Data Analyze Data & Determine Source of Anomaly Check_Controls->Analyze_Data Yes Perform_Dose_Response->Check_ERa Verify_ERa->Check_Controls Review_Protocol->Analyze_Data

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Enhancing the Stability of ErSO-TFPy Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with ErSO-TFPy formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule activator of the anticipatory Unfolded Protein Response (a-UPR).[1][2][3] It is a derivative of the compound ErSO, designed for the treatment of Estrogen Receptor-Positive (ER+) breast cancer.[2][4] Unlike traditional endocrine therapies that aim to block ERα signaling, this compound hijacks the estrogen receptor (ERα) to hyperactivate the a-UPR pathway.[5][6] This sustained over-activation becomes toxic to the cancer cells, leading to rapid and selective cell death, even in tumors resistant to other treatments.[5][7][8]

Q2: What are the common signs of instability in an this compound formulation?

Instability in an this compound formulation can manifest in several ways:

  • Visual Changes: The appearance of particulate matter, precipitation, or a change in color or clarity of the solution.

  • Chemical Degradation: A decrease in the concentration of this compound and the appearance of degradation products, which can be detected by analytical techniques like High-Performance Liquid Chromatography (HPLC).

  • Loss of Potency: Reduced efficacy in cell-based assays compared to a freshly prepared formulation.[9]

  • pH Shift: A significant change in the pH of the formulation over time.

Q3: My this compound solution has turned cloudy. What could be the cause?

Cloudiness or precipitation in your this compound solution can be due to several factors:

  • Poor Solubility: this compound may have limited solubility in the chosen solvent system. The concentration might be too high for the formulation.

  • Temperature Effects: Changes in temperature during storage or handling can decrease the solubility of the compound, leading to precipitation.

  • pH Shift: A change in the pH of the solution can alter the ionization state of this compound, affecting its solubility.

  • Interaction with Container: The compound might be adsorbing to the surface of the storage container.

Q4: How can I prevent the degradation of this compound in my formulation?

Preventing degradation involves controlling the formulation's environment:

  • pH and Buffer Selection: Maintaining an optimal pH using a suitable buffer system is crucial. The stability of many compounds is pH-dependent.[10][11][12]

  • Protection from Light: If this compound is found to be light-sensitive, store formulations in amber vials or protect them from light to prevent photodegradation.[13]

  • Inert Atmosphere: To prevent oxidation, formulations can be prepared and stored under an inert atmosphere, such as nitrogen or argon.[13]

  • Appropriate Excipients: The addition of stabilizers, such as antioxidants or chelating agents, can help prevent specific degradation pathways.[11][13]

  • Storage Conditions: Store the formulation at the recommended temperature. For solutions, this often means refrigeration (2-8°C) or freezing (-20°C to -80°C).[14]

Troubleshooting Guides

Guide 1: Issue - Unexpected Loss of Potency in Cell-Based Assays

If you observe a significant decrease in the efficacy of your this compound formulation, follow this guide to troubleshoot the issue.

Troubleshooting Workflow for Loss of Potency

start Start: Loss of Potency Observed check_prep Review Formulation Protocol (Correct concentration, solvent, mixing?) start->check_prep check_storage Verify Storage Conditions (Temperature, light exposure, container) check_prep->check_storage Protocol OK analyze_purity Assess Chemical Stability via HPLC (Check for degradation peaks) check_storage->analyze_purity Storage OK degradation Degradation Confirmed analyze_purity->degradation Degradants Present no_degradation No Degradation Detected analyze_purity->no_degradation No Degradants compare_batches Compare with a Freshly Prepared Batch investigate_assay Investigate Assay Variability (Cell health, reagent quality, protocol drift) compare_batches->investigate_assay Fresh Batch Works reformulate Action: Reformulate (Adjust pH, add stabilizers, change solvent) compare_batches->reformulate Fresh Batch Also Fails degradation->reformulate no_degradation->compare_batches end_assay Conclusion: Issue is Assay-Related investigate_assay->end_assay end_formulation Conclusion: Issue is Formulation-Related reformulate->end_formulation

Caption: Troubleshooting workflow for loss of potency.

Possible Causes & Solutions:

Possible Cause Suggested Action
Chemical Degradation Perform HPLC analysis to check for purity and the presence of degradants. Compare the chromatogram to a reference standard and a freshly prepared sample. If degradation is confirmed, consider reformulating by adjusting the pH, using a different buffer, or adding antioxidants.[15]
Improper Storage Verify that the formulation has been stored at the correct temperature and protected from light. Repeated freeze-thaw cycles can also degrade the compound; consider preparing single-use aliquots.[14]
Incorrect Preparation Review the formulation protocol to ensure that the correct concentrations of all components were used and that the preparation steps were followed accurately. Inaccurate weighing due to the static nature of some compounds can be an issue.[16]
Assay Variability Run the assay with a freshly prepared batch of the this compound formulation to rule out issues with the formulation itself. If the fresh batch is effective, the problem may lie with the assay conditions (e.g., cell passage number, reagent quality).
Guide 2: Issue - Visible Precipitate in the Formulation

Precipitation indicates that the compound is no longer fully dissolved, which will significantly impact the effective concentration and experimental results.

Possible Causes & Solutions:

Possible Cause Suggested Action
Low Solubility The concentration of this compound may exceed its solubility limit in the current formulation. Try reducing the concentration or adding a co-solvent to improve solubility.
pH-Dependent Solubility The pH of the formulation may have shifted into a range where this compound is less soluble. Measure the pH and adjust it back to the optimal range. Ensure the buffer has sufficient capacity.
Temperature Effects If the formulation was stored at a low temperature, allow it to fully equilibrate to room temperature before use. Gentle warming and vortexing may help redissolve the precipitate, but be cautious as heat can also accelerate degradation.
Adsorption to Container This compound might be adsorbing to the walls of the storage vial, especially if it is plastic. Consider using low-adsorption microcentrifuge tubes or glass vials.[14]

Quantitative Data Summary

The following tables present hypothetical data to illustrate how different formulation parameters can influence the stability of this compound.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 7 Days

pHBuffer System% this compound RemainingAppearance of Degradation Peaks (HPLC)
3.0Citrate85.2%Minor peaks observed
5.0Acetate98.5%No significant degradation
7.4Phosphate92.1%Small degradation peaks
9.0Borate75.6%Significant degradation

Table 2: Impact of Excipients on this compound Solubility and Stability (pH 7.4, 4°C, 14 Days)

ExcipientConcentration% this compound RemainingObservations
None (Control)-90.3%Slight precipitation
Mannitol5% (w/v)95.8%Clear solution
Polysorbate 800.1% (v/v)98.2%Clear solution, no precipitation
Ascorbic Acid0.05% (w/v)97.5%Clear solution, protected from oxidation

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment of this compound

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

Experimental Workflow for Stability Assessment

prep Prepare this compound Formulation t0 Time-Zero Analysis (t=0) (HPLC, pH, Visual Inspection) prep->t0 storage Store under Different Conditions (e.g., 4°C, 25°C, 40°C, light exposure) t0->storage sampling Sample at Predetermined Time Points (e.g., 1, 2, 4 weeks) storage->sampling analysis Analyze Samples (HPLC, pH, Visual Inspection) sampling->analysis data Compile and Analyze Data (Calculate degradation rates) analysis->data report Generate Stability Report data->report ErSO This compound ER Estrogen Receptor α (ERα) ErSO->ER Binds to Complex ErSO-ERα Complex ER->Complex aUPR Hyperactivation of Anticipatory Unfolded Protein Response (a-UPR) Complex->aUPR Initiates PERK PERK Kinase Activation aUPR->PERK Ca Calcium Efflux from ER aUPR->Ca Death Necrotic Cell Death PERK->Death Ca->Death

References

ErSO-TFPy challenges in translation to clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ErSO-TFPy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule derivative of ErSO being investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its primary mechanism of action is the induction of rapid, necrotic cell death in ERα-positive cancer cells.[3][4] This is achieved through the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[3][4] Additionally, this compound activates the TRPM4 sodium channel, leading to an imbalance of intracellular calcium and sodium ions.[5]

Q2: What is the key advantage of this compound over existing ER+ breast cancer therapies?

Unlike many current endocrine therapies that are cytostatic, meaning they inhibit cell proliferation, this compound is cytotoxic, actively killing the cancer cells.[3][6] Preclinical studies have shown that a single dose of this compound can lead to complete or near-complete tumor regression in mouse models.[2][7] This potential for a single-dose or limited-dose regimen could significantly improve patient quality of life and reduce side effects associated with long-term treatments.[8][9][10]

Q3: Is this compound effective against treatment-resistant ER+ breast cancer?

Preclinical data suggests that the parent molecule, ErSO, is effective against tamoxifen- and fulvestrant-resistant breast cancer cell lines that still express wild-type ERα.[11] Given that this compound is a more potent derivative, it is hypothesized to be effective in these contexts as well, although specific data on this compound in resistant models is still emerging.

Q4: What are the known challenges in translating this compound to clinical trials?

While preclinical results are promising, the transition from animal models to human trials requires extensive investigation to confirm safety and efficacy.[8][10] As with any new investigational drug, comprehensive toxicology and pharmacology studies are necessary before human clinical trials can proceed.[11] The current literature highlights the need for further studies to ensure the remarkable tumor regression seen in mice can be safely replicated in humans.[12]

Q5: What is the recommended formulation and dosing regimen for preclinical studies?

In preclinical mouse studies, this compound has been formulated in a solution of 2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile saline for intravenous (IV) administration.[3] A notable finding is the efficacy of a single weekly IV dose in xenograft models.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent IC50 values in in vitro assays Cell line integrity (ERα expression levels), compound stability, assay variability.1. Verify ERα expression in your cell lines via Western Blot or qPCR.2. Ensure proper storage of this compound stock solutions (-80°C for long-term, -20°C for short-term).3. Use a consistent cell seeding density and incubation time (e.g., 72 hours).4. Include positive (e.g., staurosporine) and negative (vehicle) controls in every experiment.
Lack of in vivo efficacy in xenograft models Suboptimal dosing or formulation, tumor model variability, incorrect route of administration.1. Confirm the formulation of this compound is prepared correctly as described in published protocols.2. Ensure intravenous (IV) administration is performed accurately.3. Use an appropriate ERα-positive xenograft model (e.g., MCF-7).4. Monitor tumor growth and animal health closely post-administration.
Observed toxicity in animal models Off-target effects, high dosage.1. Review the maximum tolerated dose (MTD) data from published studies (MTDIV in mice is 150 mg/kg).[3]2. Perform a dose-escalation study to determine the optimal therapeutic window in your specific model.3. Conduct histopathological analysis of major organs to identify any potential off-target toxicities.
Difficulty in synthesizing this compound Complex multi-step synthesis.1. Refer to the optimized synthetic route detailed in the literature.[13]2. Pay close attention to the reaction conditions, including temperature, solvents, and catalysts.3. Purification and chiral separation are critical steps to obtain the active enantiomer.[13]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in ERα-Positive Breast Cancer Cell Lines

Cell LineIC50 (nM)
MCF-7~5-25
T47D~5-25
BT-474~5-25
ZR-75-1~5-25
HCC1428~5-25
Data is based on a 72-hour incubation period with cell viability measured by Alamar blue fluorescence.[3]

Table 2: In Vivo Efficacy of this compound in a MCF-7 Xenograft Model

Dosing RegimenOutcome
Single Intravenous DoseComplete or near-complete tumor regression
Tumor regression was observed over a period of weeks after a single administration.[6][7]

Experimental Protocols

Protocol: Determination of IC50 of this compound in ERα-Positive Breast Cancer Cell Lines

  • Cell Seeding:

    • Culture ERα-positive breast cancer cells (e.g., MCF-7) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C and 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (DMSO) and a positive control for cell death.

    • Remove the media from the seeded cells and add 100 µL of the media containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Cell Viability Assay (Alamar Blue):

    • Add 10 µL of Alamar blue reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Visualizations

ErSO_TFPy_Mechanism_of_Action cluster_cell ERα+ Cancer Cell ErSO_TFPy This compound ERa Estrogen Receptor α (ERα) ErSO_TFPy->ERa Binds to TRPM4 TRPM4 Channel ErSO_TFPy->TRPM4 Activates aUPR Anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Hyperactivates Necrosis Necrotic Cell Death aUPR->Necrosis Induces Ion_Imbalance Intracellular Na+/Ca2+ Imbalance TRPM4->Ion_Imbalance Leads to Ion_Imbalance->Necrosis Contributes to

Caption: Proposed mechanism of action of this compound in ERα+ breast cancer cells.

ErSO_TFPy_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Translation Cell_Culture ERα+ Cell Lines (e.g., MCF-7) IC50_Assay IC50 Determination (72h incubation) Cell_Culture->IC50_Assay Mechanism_Studies Western Blot for a-UPR markers IC50_Assay->Mechanism_Studies Xenograft MCF-7 Xenograft in nude mice IC50_Assay->Xenograft Promising results lead to Dosing Single IV Dose of this compound Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (MTD) Dosing->Toxicity_Assessment IND_Studies IND-Enabling Toxicology Studies Tumor_Measurement->IND_Studies Positive efficacy data supports Clinical_Trials Phase I/II Clinical Trials IND_Studies->Clinical_Trials

Caption: General experimental workflow for preclinical development of this compound.

References

Validation & Comparative

A Head-to-Head Comparison: ErSO-TFPy vs. Fulvestrant in ER+ Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

In the landscape of therapeutic strategies for estrogen receptor-positive (ER+) breast cancer, two compounds, the established selective estrogen receptor degrader (SERD) fulvestrant (B1683766) and the novel small molecule ErSO-TFPy, present distinct mechanisms of action and compelling preclinical efficacy. This guide provides a detailed, data-driven comparison of this compound and fulvestrant, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance in preclinical ER+ breast cancer models.

Executive Summary

Fulvestrant, a cornerstone of endocrine therapy, acts by directly antagonizing and promoting the degradation of the estrogen receptor alpha (ERα). In contrast, this compound represents a paradigm shift, leveraging the presence of ERα to hyperactivate the anticipatory Unfolded Protein Response (a-UPR), leading to selective and rapid necrotic cell death in cancer cells. Preclinical data robustly suggests that this compound not only exhibits greater potency in vitro but also induces profound and often complete tumor regression in in vivo models, including those resistant to conventional endocrine therapies.

Mechanism of Action

Fulvestrant: The ERα Degrader

Fulvestrant is a steroidal antiestrogen (B12405530) that competitively binds to ERα with high affinity.[1][2] This binding induces a conformational change in the receptor, impairing its dimerization and nuclear localization.[1][3] The altered receptor is then targeted for ubiquitination and subsequent degradation by the proteasome, leading to a significant reduction in cellular ERα levels and a shutdown of estrogen-mediated signaling pathways that drive tumor growth.[4][5]

Fulvestrant_Mechanism cluster_cell ER+ Cancer Cell cluster_nucleus Fulvestrant Fulvestrant ER Estrogen Receptor α (ERα) Fulvestrant->ER Binds & Blocks Nucleus Nucleus ER->Nucleus Translocates Proteasome Proteasome ER->Proteasome Targets for Degradation Estrogen Estrogen Estrogen->ER Binds ER_dimer ERα Dimerization & DNA Binding Nucleus->ER_dimer Degradation ERα Degradation Proteasome->Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ER_dimer->Gene_Transcription Activates

Caption: Fulvestrant binds to, blocks, and promotes the degradation of the estrogen receptor.

This compound: The a-UPR Hyperactivator

This compound operates through a novel and distinct mechanism. It binds to ERα and, instead of solely blocking its function, it triggers the hyperactivation of a normally protective cellular pathway known as the anticipatory Unfolded Protein Response (a-UPR).[3][6] This overstimulation of the a-UPR is selectively toxic to ERα-positive cancer cells, inducing rapid and widespread necrosis.[7][8] This unique mechanism suggests that this compound could be effective against cancers that have developed resistance to traditional endocrine therapies.[8][9]

ErSO_TFPy_Mechanism cluster_cell ER+ Cancer Cell ErSO_TFPy This compound ER Estrogen Receptor α (ERα) ErSO_TFPy->ER Binds aUPR Anticipatory Unfolded Protein Response (a-UPR) ER->aUPR Activates Hyperactivation Hyperactivation aUPR->Hyperactivation Leads to Necrosis Necrotic Cell Death Hyperactivation->Necrosis

Caption: this compound hyperactivates the a-UPR pathway, leading to cancer cell necrosis.

Quantitative Data Presentation

In Vitro Efficacy: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and fulvestrant against various ER+ breast cancer cell lines.

Cell LineERα StatusDrugIC50 (nM)Incubation TimeAssay TypeReference
MCF-7Positive (Wild-Type)This compound≈ 5-2572hAlamar Blue[1]
T47DPositive (Wild-Type)This compound≈ 5-2572hAlamar Blue[1]
BT-474Positive (Wild-Type)This compound≈ 5-2572hAlamar Blue[1]
ZR-75-1Positive (Wild-Type)This compound≈ 5-2572hAlamar Blue[1]
HCC1428Positive (Wild-Type)This compound≈ 5-2572hAlamar Blue[1]
MCF-7 ESR1mut (Y537S)Positive (Mutant)This compound<100120hAlamar Blue[10]
MCF-7 ESR1mut (D538G)Positive (Mutant)This compound<100120hAlamar Blue[10]
MDA-MB-231NegativeThis compound>10,00072hAlamar Blue[1]
MCF-7Positive (Wild-Type)Fulvestrant0.2972hProliferation Assay[11]
MCF-7Positive (Wild-Type)Fulvestrant9.4N/AER Binding Assay
MCF-7 ESR1mut (Y537S)Positive (Mutant)Fulvestrant>1000120hAlamar Blue
MCF-7 ESR1mut (D538G)Positive (Mutant)Fulvestrant100-1000120hAlamar Blue[10]

Note: IC50 values can vary depending on the specific assay conditions and incubation times.

In Vivo Efficacy: Xenograft Models

Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of this compound, often resulting in complete tumor regression, a phenomenon rarely observed with single-agent endocrine therapies.

Xenograft ModelTreatmentDosing ScheduleKey OutcomeReference
MCF-7This compound (10 mg/kg)IV, once-a-week (4 doses)Complete tumor regression[1]
MCF-7FulvestrantSubcutaneous, weeklyTumor growth inhibition[1]
MCF-7 ESR1mut (D538G)This compound (50 mg/kg)IV, single doseComplete tumor regression[1]
MCF-7 ESR1mut (D538G)Fulvestrant (5 mg/mouse)Subcutaneous, q7dx3Tumor growth inhibition[1]
Patient-Derived Xenograft (Low ER)Oral ErSON/AOutperformed tamoxifen (B1202) and fulvestrant[12]

Experimental Protocols

In Vitro Cell Viability Assay (Alamar Blue)

Cell_Viability_Workflow A 1. Seed Cells (e.g., MCF-7, T47D) in 96-well plates B 2. Adherence (Overnight) A->B C 3. Treat with serial dilutions of this compound or Fulvestrant B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add Alamar Blue reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Fluorescence (Plate Reader) F->G H 8. Calculate IC50 values G->H

Caption: Experimental workflow for the Alamar Blue cell viability assay.

Methodology:

  • Cell Seeding: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or fulvestrant for a specified period (e.g., 72 hours).[13]

  • Viability Assessment: Alamar Blue reagent is added to each well, and the plates are incubated for 1-4 hours. The fluorescence is then measured using a plate reader. The intensity of the fluorescence is proportional to the number of viable cells.[10][12]

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Orthotopic Xenograft Model

Xenograft_Workflow A 1. Implant ER+ cancer cells (e.g., MCF-7) into mammary fat pad of immunocompromised mice B 2. Allow tumors to reach a palpable size A->B C 3. Randomize mice into treatment groups (Vehicle, This compound, Fulvestrant) B->C D 4. Administer treatment (e.g., IV, SC) C->D E 5. Measure tumor volume regularly with calipers D->E F 6. Analyze tumor growth inhibition or regression E->F

Caption: Experimental workflow for an orthotopic xenograft mouse model.

Methodology:

  • Tumor Implantation: ER+ breast cancer cells (e.g., MCF-7) are mixed with Matrigel and implanted subcutaneously into the mammary fat pad of female immunocompromised mice.[1][14] For ER+ models like MCF-7, estrogen supplementation is often required.[14]

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. This compound is typically administered intravenously (IV), while fulvestrant is given subcutaneously (SC).[1]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.[13]

  • Analysis: Tumor growth inhibition or regression is calculated and compared between treatment groups.

Western Blot for a-UPR Activation (this compound)

Methodology:

  • Cell Treatment: ER+ breast cancer cells are treated with this compound or a vehicle control for various time points.

  • Cell Lysis: Cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for a-UPR markers (e.g., p-PERK, p-eIF2α, ATF4) and a loading control (e.g., β-actin).[8]

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme, and the protein bands are visualized using a detection reagent.

Conclusion

The preclinical data presents a compelling case for this compound as a highly potent and promising therapeutic candidate for ER+ breast cancer. Its novel mechanism of action, which leads to rapid and selective cancer cell necrosis, distinguishes it from the cytostatic effects of fulvestrant. The remarkable in vivo efficacy of this compound, particularly its ability to induce complete tumor regression with minimal dosing, warrants further investigation and highlights its potential to overcome the challenge of endocrine resistance.[15] While fulvestrant remains a critical tool in the clinical management of ER+ breast cancer, this compound represents a potential paradigm shift in treatment strategy. Continued research and clinical trials are essential to fully elucidate the therapeutic potential of this compound in human patients.

References

A Comparative Analysis of ErSO-TFPy and Tamoxifen Efficacy in Estrogen Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel anticancer compound ErSO-TFPy and the established endocrine therapy, tamoxifen (B1202). The analysis focuses on their respective efficacies, mechanisms of action, and performance in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those resistant to standard treatments.

Executive Summary

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of ER+ breast cancer treatment for decades. It functions by competitively antagonizing the estrogen receptor α (ERα), thereby inhibiting the proliferation of cancer cells. However, the development of resistance to tamoxifen is a significant clinical challenge.

This compound represents a new therapeutic strategy. It is a small molecule that, instead of inhibiting ERα, hyperactivates a cellular stress response pathway known as the anticipatory Unfolded Protein Response (a-UPR) in an ERα-dependent manner. This overstimulation leads to rapid and selective necrotic cell death of ER+ breast cancer cells. Preclinical data suggests that this compound is not only highly potent but also effective against tamoxifen-resistant cancer models.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound and tamoxifen based on available preclinical data.

Table 1: In Vitro Efficacy (IC50 Values) in Breast Cancer Cell Lines
Cell LineERα StatusCompoundIC50 (nM)Notes
MCF-7 PositiveThis compound ~5-25 [1]Highly potent in ER+ cells.
Tamoxifen ~4,506 - 10,045 [2][3]Standard SERM efficacy.
T47D PositiveErSO (precursor) 11-43 [4]Demonstrates efficacy in another ER+ line.
Tamoxifen ~1,000 [5]
MCF-7 ESR1 mutant (D538G) Positive (Mutant)This compound Potent (not specified) [1]Effective against common resistance mutation.
Tamoxifen High (resistance) Known resistance mechanism.
ST941 PDX (Y537S mutant) Positive (Mutant)ErSO (precursor) Effective in vivo [4]Patient-derived xenograft with resistance mutation.
Tamoxifen Ineffective [4]
MDA-MB-231 NegativeThis compound >10,000-30,000 [1]Demonstrates high selectivity for ERα+ cells.
Tamoxifen ~2,230 [3][5]Off-target effects at higher concentrations.
Table 2: In Vivo Efficacy in Xenograft Models
ModelCompoundDosingOutcomeKey Findings
MCF-7 Xenograft This compound Single IV dose (50 mg/kg)Complete tumor regression [1]Demonstrates profound single-agent activity and potential for minimal dosing.[6][7][8][9]
Tamoxifen Daily administrationInhibition of tumor growth [10]Cytostatic effect, slows tumor progression but does not eradicate tumors.
MCF-7 ESR1 mutant Xenograft This compound Single IV dose (25-50 mg/kg)>80% decrease in tumor volume [1]Overcomes a key mechanism of tamoxifen resistance.
Patient-Derived Xenograft (PDX) ST941 (Y537S mutant) This compound 20 mg/kg twice weekly for 4 weeksComplete tumor regression in 8/8 mice [1]High efficacy in a clinically relevant, drug-resistant model.
Fulvestrant Weekly administrationIneffective [1]Outperforms another standard-of-care endocrine therapy.

Signaling Pathways and Mechanisms of Action

The fundamental difference in the efficacy of this compound and tamoxifen lies in their distinct mechanisms of action at the cellular level.

Tamoxifen: Competitive Antagonist of ERα

Tamoxifen acts as a SERM. In breast tissue, it binds to ERα and prevents the binding of estrogen. This blocks the downstream signaling cascade that promotes the transcription of genes involved in cell proliferation. However, resistance can emerge through mutations in the ESR1 gene (encoding ERα) or through the activation of alternative growth factor signaling pathways.

tamoxifen_pathway cluster_cell ER+ Cancer Cell cluster_nucleus Nucleus Estradiol (B170435) Estradiol (E2) ERa Estrogen Receptor α (ERα) Estradiol->ERa Binds & Activates Tamoxifen Tamoxifen Tamoxifen->ERa Binds & Blocks NoProliferation Inhibition of Tumor Growth Tamoxifen->NoProliferation ERE Estrogen Response Element (ERE) ERa->ERE Binds ProliferationGenes Cell Proliferation Genes ERE->ProliferationGenes Activates Transcription Proliferation Tumor Growth ProliferationGenes->Proliferation

Tamoxifen competitively inhibits estrogen binding to ERα.
This compound: Hyperactivator of the Anticipatory Unfolded Protein Response (a-UPR)

This compound also binds to ERα but at a site distinct from the estrogen-binding pocket. This binding triggers a massive and sustained activation of the a-UPR, a cellular stress response pathway. While a moderate level of a-UPR activation is protective for cancer cells, the hyperactivation induced by this compound is lethal, leading to rapid necrotic cell death. This mechanism is effective even in the presence of ERα mutations that confer resistance to tamoxifen.

erso_pathway cluster_cell ER+ Cancer Cell cluster_er Endoplasmic Reticulum ErSO_TFPy This compound ERa Estrogen Receptor α (ERα) ErSO_TFPy->ERa Binds aUPR Anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Hyperactivates Necrosis Necrotic Cell Death aUPR->Necrosis Leads to TumorRegression Tumor Regression Necrosis->TumorRegression

This compound induces cancer cell death via a-UPR hyperactivation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Viability Assay (AlamarBlue Assay)

This assay quantitatively measures the proliferation and cytotoxicity of compounds on cancer cell lines.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: A serial dilution of this compound or tamoxifen is prepared in the appropriate cell culture medium. The existing medium is removed from the wells, and 100 µL of the medium containing the test compound is added. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • AlamarBlue Addition: 10 µL of AlamarBlue reagent is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Data Acquisition: The fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is normalized to the vehicle control to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated using non-linear regression analysis.

Orthotopic Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of compounds in a more physiologically relevant setting.

  • Animal Model: Female immunodeficient mice (e.g., athymic nude or NOD scid gamma) are used. To support the growth of ER+ tumors, mice are typically ovariectomized and implanted with a slow-release estradiol pellet.

  • Tumor Cell Implantation: A suspension of human breast cancer cells (e.g., 1-5 million MCF-7 cells) in a solution like Matrigel is injected into the mammary fat pad of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, tamoxifen, this compound).

    • Tamoxifen Administration: Tamoxifen is typically dissolved in a vehicle like corn oil and administered daily via oral gavage or intraperitoneal injection at a dose of 5-10 mg/kg.

    • This compound Administration: this compound is administered as described in the specific study, for example, a single intravenous injection.

  • Endpoint Analysis: The primary endpoint is tumor growth inhibition or regression. At the end of the study, tumors may be excised, weighed, and processed for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or histological analysis to determine the extent of necrosis.

xenograft_workflow start Start cell_culture Culture ER+ Breast Cancer Cells (e.g., MCF-7) start->cell_culture animal_prep Prepare Immunodeficient Mice (Ovariectomy + Estrogen Pellet) start->animal_prep implantation Implant Cancer Cells into Mammary Fat Pad cell_culture->implantation animal_prep->implantation monitoring Monitor Tumor Growth (Calipers/Imaging) implantation->monitoring randomization Randomize Mice into Treatment Groups monitoring->randomization treatment Administer Treatment (Vehicle, Tamoxifen, this compound) randomization->treatment endpoint Endpoint Analysis (Tumor Volume, Weight, Histology) treatment->endpoint end End endpoint->end

General workflow for a preclinical xenograft study.

Logical Framework for Therapeutic Application

The distinct mechanisms of this compound and tamoxifen suggest different therapeutic positioning. The following decision tree illustrates a potential logical framework for selecting between these agents based on tumor characteristics.

treatment_decision_tree start ER+ Breast Cancer Diagnosis er_status ERα Expression? start->er_status esr1_mutation ESR1 Mutation Status? er_status->esr1_mutation Positive alternative_therapy Consider Alternative Therapies er_status->alternative_therapy Negative tamoxifen_therapy Consider Tamoxifen esr1_mutation->tamoxifen_therapy Wild-Type erso_therapy Consider this compound esr1_mutation->erso_therapy Mutant (e.g., Y537S, D538G)

References

ErSO-TFPy: A Paradigm Shift in Tamoxifen-Resistant Breast Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel small molecule, ErSO-TFPy, demonstrates remarkable efficacy in preclinical models of tamoxifen-resistant estrogen receptor-positive (ER+) breast cancer. Developed by researchers at the University of Illinois at Urbana-Champaign, this compound induces rapid and complete tumor regression with a single dose, offering a potential new therapeutic avenue for patients who have developed resistance to standard endocrine therapies. This guide provides a comprehensive comparison of this compound with current treatment alternatives, supported by preclinical data, for researchers, scientists, and drug development professionals.

Executive Summary

This compound represents a significant advancement in the fight against tamoxifen-resistant ER+ breast cancer. Unlike traditional endocrine therapies that are often cytostatic, this compound is cytotoxic, inducing necrotic cell death in cancer cells.[1] Its unique mechanism of action, hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), circumvents common resistance pathways.[2][3] Preclinical studies in mouse models have shown that a single intravenous dose of this compound can lead to complete regression of large, established tumors.[4][5] This contrasts sharply with the activity of current standards of care such as fulvestrant (B1683766), which typically only halt tumor growth.[1] This guide will delve into the comparative efficacy, mechanism of action, and experimental data for this compound versus alternative therapies for tamoxifen-resistant breast cancer.

Comparative Efficacy of this compound and Alternative Therapies

The potency of this compound has been evaluated in various ER+ breast cancer cell lines, including those with acquired resistance to tamoxifen (B1202) and those harboring ESR1 mutations that confer resistance.

In Vitro Efficacy: IC50 Values
CompoundCell LineERα Status / Resistance ProfileIC50 (nM)Incubation Time
This compound MCF-7Positive / Tamoxifen-Sensitive parent4-572h
This compound T47DPositive / Tamoxifen-Sensitive parent4-572h
This compound T47D-ERαY537S (TYS)Positive (Mutant) / Endocrine-Resistant~2024h
This compound T47D-ERαD538G (TDG)Positive (Mutant) / Endocrine-Resistant~2024h
4-hydroxytamoxifenMCF-7/TR (Tamoxifen-Resistant)Positive3800-
4-hydroxytamoxifenT47D/TR (Tamoxifen-Resistant)Positive4000-
FulvestrantMCF-7 (Tamoxifen-Resistant variant)Positive--
Palbociclib (CDK4/6i)ER-resistant cell linesPositive--
NVP-BEZ235 (PI3K/mTORi)MCF-7 (Tamoxifen-Resistant sub-lines)Positive--
GSK2126458 (PI3K/mTORi)MCF-7 (Tamoxifen-Resistant sub-lines)Positive--

Note: Specific IC50 values for this compound in formally designated tamoxifen-resistant cell lines (e.g., MCF-7/TR) are not yet publicly available in the reviewed literature, but ErSO, the parent compound, is reported to be effective against these cell lines.[2] The TYS and TDG cell lines represent clinically relevant models of resistance to endocrine therapies.[3]

In Vivo Efficacy: Xenograft Models

Preclinical xenograft models have demonstrated the superior efficacy of this compound in inducing tumor regression compared to fulvestrant.

TreatmentMouse ModelDosing RegimenOutcome
This compound MCF-7 Xenograft (Athymic Nude Mice)Single IV doseComplete or near-complete tumor regression.[4][6]
This compound Patient-Derived Xenograft (ESR1 mutant)Weekly IV injectionComplete tumor elimination.[7]
FulvestrantMCF-7 Xenograft (Athymic Nude Mice)Weekly injectionHalted tumor growth.[1]

Even in challenging models with large, established tumors, a single dose of this compound was sufficient to cause significant tumor shrinkage.[4] This is a profound advantage over existing therapies that often require continuous administration.[8]

Mechanism of Action: A Novel Approach

This compound's efficacy stems from its unique mechanism of action, which is distinct from that of traditional endocrine therapies.

This compound: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

This compound binds to ERα and induces a massive and sustained activation of the a-UPR, a cellular stress response pathway.[2][3] This hyperactivation leads to a cascade of events, including dysregulation of cation homeostasis, cell swelling, and ultimately, rapid necrotic cell death.[4][9] This mechanism is effective even in cells with ERα mutations that confer resistance to tamoxifen.[3]

ErSO_TFPy_Mechanism This compound Mechanism of Action ErSO_TFPy This compound ER_alpha Estrogen Receptor α (ERα) ErSO_TFPy->ER_alpha Binds to a_UPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ER_alpha->a_UPR Induces Cation_Homeostasis Dysregulation of Cation Homeostasis a_UPR->Cation_Homeostasis Cell_Swelling Cell Swelling Cation_Homeostasis->Cell_Swelling Necrotic_Death Necrotic Cell Death Cell_Swelling->Necrotic_Death

Caption: this compound binds to ERα, leading to hyperactivation of the a-UPR and subsequent necrotic cell death.

Tamoxifen Resistance: Activation of Alternative Signaling Pathways

Resistance to tamoxifen often involves the upregulation of alternative signaling pathways that promote cell survival and proliferation, bypassing the need for estrogen-driven growth. The PI3K/Akt/mTOR pathway is a key player in this process.

Tamoxifen_Resistance_Pathway Key Tamoxifen Resistance Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activates Cell_Survival Cell Survival & Proliferation RTK->Cell_Survival Bypass Mechanism Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Survival Tamoxifen Tamoxifen ER_alpha Estrogen Receptor α (ERα) Tamoxifen->ER_alpha Blocks

Caption: Upregulation of the PI3K/Akt/mTOR pathway can bypass ERα blockade by tamoxifen, leading to resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

In Vitro Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D, and their tamoxifen-resistant derivatives) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound, tamoxifen, etc.) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a metabolic assay such as AlamarBlue (resazurin) or MTT. Fluorescence or absorbance is quantified using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Tumor Model
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Human breast cancer cells (e.g., MCF-7) are injected into the mammary fat pad of the mice. For patient-derived xenografts (PDXs), tumor fragments from a patient are implanted.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Administration: Once tumors reach the desired size, animals are randomized into treatment groups. This compound is typically administered via intravenous (IV) injection.[4] Alternative therapies like fulvestrant are administered via subcutaneous or intramuscular injection, while CDK4/6 and PI3K/mTOR inhibitors are often given orally.

  • Endpoint: The study continues until tumors in the control group reach a predetermined maximum size or for a specified duration. Tumor volumes are monitored throughout the study.

Experimental_Workflow General Xenograft Experimental Workflow start Start implant Implant Tumor Cells/ Fragments into Mice start->implant growth Allow Tumors to Establish and Grow implant->growth measure Measure Tumor Volume growth->measure randomize Randomize Mice into Treatment Groups measure->randomize Tumors reach ~100-200 mm³ treat Administer Treatment (this compound or Alternative) randomize->treat monitor Monitor Tumor Growth and Animal Health treat->monitor monitor->measure endpoint Endpoint Reached monitor->endpoint Predefined endpoint analyze Analyze Data (Tumor Volume, etc.) endpoint->analyze end End analyze->end

Caption: A generalized workflow for in vivo xenograft studies to evaluate anti-cancer therapies.

Conclusion and Future Directions

This compound presents a highly promising therapeutic strategy for tamoxifen-resistant ER+ breast cancer. Its novel mechanism of action, potent cytotoxic activity, and remarkable in vivo efficacy with a single dose suggest it could overcome the limitations of current endocrine therapies.[4][8] Further preclinical and clinical investigations are warranted to fully elucidate its safety and efficacy profile in humans. The development of this compound and its derivatives could significantly improve outcomes for patients with endocrine-resistant breast cancer.

References

ErSO-TFPy: A New Paradigm in ER+ Breast Cancer Therapy? A Head-to-Head Comparison with Selective Estrogen Receptor Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapies for estrogen receptor-positive (ER+) breast cancer, a novel small molecule, ErSO-TFPy, is demonstrating a revolutionary mechanism of action and unprecedented preclinical efficacy that sets it apart from traditional Selective Estrogen Receptor Degraders (SERDs). This guide provides a comprehensive comparison of this compound with other prominent SERDs, offering researchers, scientists, and drug development professionals a detailed analysis of the current data.

While conventional SERDs, such as the widely-used fulvestrant (B1683766) and newer oral agents, function by promoting the degradation of the estrogen receptor (ERα), this compound operates through a distinct and potent mechanism: the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in ERα-positive cells.[1][2] This leads to rapid and selective cancer cell necrosis, a form of cell death characterized by swelling and bursting of the cell.[3][4] This contrasts with the largely cytostatic (cell growth inhibiting) effect of many other SERDs.[4][5][6]

Unprecedented Single-Dose Efficacy in Preclinical Models

A key differentiator of this compound is its remarkable ability to induce complete or near-complete tumor regression in mouse models with just a single dose.[3][7][8][9][10][11] This is a significant departure from the continuous dosing regimens required for other cancer treatments.[8][12] Studies have shown that this compound is effective against a range of ER+ breast cancer cell lines, including those with mutations that confer resistance to standard endocrine therapies.[5] Even large, late-stage tumors in mice have shown dramatic shrinkage following a single administration of this compound.[6][13]

Quantitative Comparison of Performance

The following tables summarize the available preclinical data for this compound and other SERDs. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.

CompoundMechanism of ActionIC50 (ER+ Cell Lines)In Vivo Efficacy (Mouse Models)Key Differentiators
This compound Hyperactivation of a-UPR leading to necrosis≈ 5–25 nM[4][5]Complete tumor regression with a single dose[4][5][6][7][8][9][10][11]Rapid induction of cell death; effective against large tumors; potential for minimal dosing regimen[4][5][6]
Fulvestrant ERα degradationVaries by cell lineTumor growth inhibition[4][6]Well-established SERD, but largely cytostatic[2][4][6]
Elacestrant Oral SERD, ERα degradationVaries by cell lineImproved Progression-Free Survival (PFS) vs. fulvestrant in some patient populations[14]First FDA-approved oral SERD[5]
Vepdegestrant (ARV-471) PROTAC ER degraderPotent ER degradationImproved PFS vs. fulvestrant in patients with ESR1 mutations[15]Novel catalytic mechanism for sustained ER degradation[16]
Giredestrant Oral SERD, ERα degradationVaries by cell linePreclinical and clinical activityUnder investigation in clinical trials
Amcenestrant Oral SERD, ERα degradationVaries by cell lineShowed efficacy in both ESR1-mutated and wild-type tumors[17]Development has been discontinued

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of these findings. Below are summaries of the typical experimental protocols used to evaluate these compounds.

Cell Viability and IC50 Determination
  • Cell Lines: A panel of human breast cancer cell lines, both ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231), are used.

  • Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Measurement: Cell viability is assessed using assays such as AlamarBlue or MTT, which measure metabolic activity.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the drug that inhibits cell growth by 50%.

In Vivo Xenograft Mouse Models
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: Human breast cancer cells are injected into the mammary fat pad of the mice to establish tumors.

  • Treatment: Once tumors reach a specified size, mice are treated with the compound (e.g., intravenously, orally) or a vehicle control.

  • Measurement: Tumor volume is measured regularly with calipers.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Tumor regression is a key endpoint for this compound studies.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for traditional SERDs and this compound, as well as a typical experimental workflow.

SERD_Mechanism Mechanism of Traditional SERDs Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds to Proteasome Proteasome ER->Proteasome Targeted for Degradation SERD SERD SERD->ER Binds to & Induces Conformational Change Degradation ERα Degradation Proteasome->Degradation Transcription Inhibition of Gene Transcription Degradation->Transcription

Caption: Mechanism of action for traditional Selective Estrogen Receptor Degraders (SERDs).

ErSO_TFPy_Mechanism Mechanism of this compound ErSO_TFPy This compound ER Estrogen Receptor (ERα) ErSO_TFPy->ER Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ER->aUPR Hyperactivates Necrosis Cancer Cell Necrosis aUPR->Necrosis Leads to

Caption: Mechanism of action for this compound.

Experimental_Workflow Typical Preclinical Evaluation Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture ER+ & ER- Breast Cancer Cell Lines Treatment Treat with this compound or other SERDs Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., AlamarBlue) Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Animal_Treatment Treat Mice with Compound or Vehicle IC50->Animal_Treatment Inform Dosing Tumor_Implantation Implant Human Breast Tumor Cells in Mice Tumor_Growth Allow Tumors to Grow Tumor_Implantation->Tumor_Growth Tumor_Growth->Animal_Treatment Tumor_Measurement Measure Tumor Volume Over Time Animal_Treatment->Tumor_Measurement Analysis Analyze Tumor Regression/Inhibition Tumor_Measurement->Analysis

Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.

Future Outlook

The unique necrotic mechanism of action and the unprecedented single-dose efficacy of this compound in preclinical models position it as a potentially transformative therapy for ER+ breast cancer.[4][5][6][8] If these results can be replicated in human clinical trials, this compound could offer a significant improvement in treatment compliance, quality of life, and long-term outcomes for patients.[4] Further research is warranted to fully understand its clinical potential and to see if this promising candidate can truly revolutionize the management of ER+ breast cancer.[3][7][12]

References

ErSO-TFPy: A Paradigm Shift in ER+ Breast Cancer Therapy Through Selective Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A new small molecule, ErSO-TFPy, demonstrates remarkable selectivity and potency in eradicating estrogen receptor-positive (ER+) breast cancer cells, offering a significant advancement over traditional therapies. By inducing a unique form of cell death, this compound effectively eliminates tumors in preclinical models, including those resistant to current treatments.

Researchers, scientists, and drug development professionals are continually seeking more effective and less toxic treatments for ER+ breast cancer, which accounts for a majority of breast cancer cases. Current therapies, such as tamoxifen (B1202), are often cytostatic, meaning they inhibit tumor growth but may not eliminate the cancer cells, leading to long-term treatment and the potential for resistance and recurrence. This compound, a derivative of the parent compound ErSO, represents a novel therapeutic strategy by inducing rapid and selective necrosis in ER+ cancer cells.[1][2][3]

Unprecedented Selectivity and Potency

This compound's primary advantage lies in its profound selectivity for ER+ cells. This selectivity is achieved by leveraging the presence of the estrogen receptor alpha (ERα) to trigger a lethal cascade specifically within cancer cells, while sparing healthy ER-negative (ER-) cells.[1][4] This targeted approach minimizes the off-target effects often associated with traditional cancer therapies.

In Vitro Efficacy: A Quantitative Comparison

The cytotoxic effects of this compound have been quantified across a panel of ER+ and ER- breast cancer cell lines, demonstrating its high potency against ER+ cells and minimal impact on ER- cells. While direct head-to-head studies with tamoxifen under identical conditions are limited in the reviewed literature, a comparison of reported half-maximal inhibitory concentrations (IC50) highlights the significant potency of this compound.

CompoundCell Line (ER Status)IC50 (µM)Citation(s)
This compound MCF-7 (ER+) ~0.005 [4]
4-hydroxytamoxifen (B85900)MCF-7 (ER+)0.008 - 4.0[5][6]
This compound T47D (ER+) Not explicitly reported, but potent [4]
4-hydroxytamoxifenT47D (ER+)0.750 - 4.3[1][6]
This compound MDA-MB-231 (ER-) >10 [4]
4-hydroxytamoxifenMDA-MB-231 (ER-)18[7]

Table 1. Comparison of in vitro cytotoxicity (IC50) of this compound and 4-hydroxytamoxifen (the active metabolite of tamoxifen) in ER+ and ER- breast cancer cell lines. Note: IC50 values for tamoxifen can vary based on experimental conditions and duration of exposure.

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

Unlike tamoxifen, which acts as a competitive antagonist of the estrogen receptor, this compound functions as a novel activator of a cellular pathway known as the anticipatory Unfolded Protein Response (a-UPR).[2][8] In its normal state, the a-UPR is a pro-survival pathway that helps cells prepare for an increase in protein synthesis. This compound binds to ERα and triggers a sustained and overwhelming activation of the a-UPR, leading to catastrophic cellular stress and ultimately, necrotic cell death.[8][9]

ErSO_TFPy_Signaling_Pathway cluster_extracellular Extracellular cluster_cell ER+ Cancer Cell ErSO_TFPy This compound ER_alpha ERα ErSO_TFPy->ER_alpha Binds to Src_Kinase Src Kinase ER_alpha->Src_Kinase Activates PLCg PLCγ Src_Kinase->PLCg Activates PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release aUPR a-UPR Hyperactivation Ca_release->aUPR Triggers Necrosis Necrotic Cell Death aUPR->Necrosis Leads to Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed ER+ and ER- cells in 96-well plates incubation1 Incubate overnight start->incubation1 treatment Treat with serial dilutions of this compound and Tamoxifen incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 reagent Add viability reagent (e.g., MTT, resazurin) incubation2->reagent incubation3 Incubate for 1-4 hours reagent->incubation3 read Measure absorbance/ fluorescence incubation3->read analysis Calculate % viability and IC50 values read->analysis

References

ErSO-TFPy: A Novel Agent Demonstrating Preclinical Superiority in ESR1 Mutant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel small molecule, ErSO-TFPy, has demonstrated remarkable efficacy in preclinical models of estrogen receptor-positive (ER+) breast cancer, particularly in models harboring ESR1 mutations, a common driver of resistance to standard endocrine therapies. This guide provides a comparative analysis of this compound's performance against other therapeutic alternatives, supported by available experimental data.

Executive Summary

This compound induces rapid and complete tumor regression in multiple mouse models of ER+ breast cancer, including those with ESR1 mutations that confer resistance to current treatments.[1][2] Unlike currently available selective estrogen receptor degraders (SERDs) that are primarily cytostatic, this compound induces necrotic cell death.[1][3] A single dose of this compound has been shown to cause complete or near-complete regression of both small and large tumors in mice, a significant advantage over drugs that require long-term dosing.[4][5] This suggests a potential for a transformative therapeutic approach for patients with ER+, HER2-negative breast cancer, a population in urgent need of more effective and durable treatment options.

Comparative Efficacy of this compound

The preclinical efficacy of this compound has been evaluated against several established and investigational therapies for ESR1 mutant breast cancer. The following tables summarize the available quantitative data from various studies.

In Vitro Cytotoxicity
CompoundCell LineESR1 MutationIC50 (nM) - 72hIC50 (nM) - 120hEffect
This compound MCF-7Wild-Type~5-25~5-25Cytotoxic
This compound MCF-7Y537SNot specified<100 (green)Cytotoxic
This compound MCF-7D538GNot specified<100 (green)Cytotoxic
AmcenestrantMCF-7Wild-Type>1000 (red)>1000 (red)Cytostatic
AmcenestrantMCF-7Y537SNot specified>1000 (red)Cytostatic
AmcenestrantMCF-7D538GNot specified>1000 (red)Cytostatic
CamizestrantMCF-7Wild-Type>1000 (red)>1000 (red)Cytostatic
CamizestrantMCF-7Y537SNot specified100-1000 (yellow)Cytostatic
CamizestrantMCF-7D538GNot specified100-1000 (yellow)Cytostatic
ElacestrantMCF-7Wild-Type>1000 (red)>1000 (red)Cytostatic
ElacestrantMCF-7Y537SNot specified>1000 (red)Cytostatic
ElacestrantMCF-7D538GNot specified>1000 (red)Cytostatic
Fulvestrant (B1683766)T47DWild-Type-~10Cytostatic
FulvestrantT47DY537S-~100Cytostatic
FulvestrantT47DD538G-~30Cytostatic
AZD9496T47DWild-Type-~1Cytostatic
AZD9496T47DY537S-~10Cytostatic
AZD9496T47DD538G-~3Cytostatic

Data for this compound, Amcenestrant, Camizestrant, and Elacestrant are from a comparative study in MCF-7 cells.[1][5] Data for Fulvestrant and AZD9496 are from a study in T47D cells.[6] Color coding for IC50 values at 120h for this compound and competitors: Green (<100 nM), Yellow (100-1000 nM), Red (>1000 nM).[5]

In Vivo Tumor Growth Inhibition
CompoundModelESR1 MutationDosing RegimenOutcome
This compound MCF-7 Xenograft (mice)D538G50 mg/kg IV, single doseComplete tumor regression
This compound ST941 PDX (mice)Y537SNot specifiedTumor regression
FulvestrantMCF-7 Xenograft (mice)Not specifiedSubcutaneous injectionTumor growth inhibition (cytostatic)
ElacestrantPhase 3 EMERALD trial (patients)PresentOralMedian PFS: 3.8 months
LasofoxifenePhase 2 ELAINE 1 trial (patients)PresentOralMedian PFS: ~5.6 months
CamizestrantPhase 3 SERENA-6 trial (patients)Detected during 1st-line txOral56% reduction in risk of disease progression or death

PFS: Progression-Free Survival; PDX: Patient-Derived Xenograft. Data for this compound and Fulvestrant are from preclinical studies.[1][3][5] Data for Elacestrant, Lasofoxifene, and Camizestrant are from clinical trials.

Mechanism of Action: A Differentiated Approach

This compound's unique mechanism of action underlies its potent anti-tumor activity. Unlike traditional SERDs that primarily block estrogen receptor signaling, this compound activates the anticipatory Unfolded Protein Response (a-UPR), leading to rapid and selective necrosis of ERα-positive cancer cells.[2][7] This activity is dependent on the TRPM4 protein, which is involved in cation transport and is upregulated in some breast cancers.[1][3]

ErSO_TFPy_Signaling_Pathway cluster_cell ERα+ Breast Cancer Cell ErSO_TFPy This compound ERalpha Estrogen Receptor α (ERα) ErSO_TFPy->ERalpha Binds aUPR Anticipatory Unfolded Protein Response (a-UPR) Activation ERalpha->aUPR Activates TRPM4 TRPM4 TRPM4->aUPR Required for Necrosis Necrotic Cell Death aUPR->Necrosis Induces

Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key in vitro and in vivo studies of this compound.

In Vitro Cell Viability and Death Assays
  • Cell Lines: MCF-7 (ERα-positive, wild-type), T47D (ERα-positive, wild-type), and engineered MCF-7 and T47D cells expressing ESR1 mutations (Y537S, D538G).[1][6] ERα-negative cell lines (e.g., MDA-MB-231) were used as controls.[1]

  • Culture Conditions: Cells were cultured in standard media. For experiments with SERDs, charcoal-dextran-treated fetal bovine serum (CD-FBS) supplemented with estradiol (B170435) was used to control for estrogen levels.[1]

  • Viability Assay: Cell viability was measured using the Alamar blue fluorescence assay at various time points (e.g., 24, 72, 120 hours) after treatment with this compound or competitor compounds.[1][5]

  • Cell Death Assay: To distinguish between cytostatic and cytotoxic effects, cell death was quantified using the Trypan blue exclusion assay after 120 hours of treatment.[1][5]

In Vivo Xenograft Studies
  • Animal Models: Athymic nude mice were used for xenograft studies.[1][5]

  • Tumor Implantation:

    • Cell Line Xenografts: 1.5 x 10^6 MCF-7 cells with the D538G ESR1 mutation were implanted into the mammary fat pads of female athymic nude mice.[5]

    • Patient-Derived Xenografts (PDX): The ST941 PDX model, derived from a patient with fulvestrant-resistant breast cancer harboring the Y537S ESR1 mutation, was implanted in mice.[1]

  • Treatment:

    • Single-Dose Efficacy: Mice with established tumors (500–1500 mm³) received a single intravenous (IV) dose of this compound (e.g., 50 mg/kg).[1]

    • Multiple-Dose Efficacy: A once-a-week IV dosing regimen (e.g., 5 or 10 mg/kg for four doses) was also evaluated and compared to fulvestrant administered subcutaneously.[5]

  • Endpoint Analysis: Tumor volume was measured regularly. Complete regression was defined as the eradication of a measurable tumor.[1]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Culture ERα+ Breast Cancer Cell Lines (WT & ESR1 Mutant) A2 Treat with this compound & Competitor Drugs A3 Assess Cell Viability (Alamar Blue Assay) A2->A3 A5 Assess Cell Death (Trypan Blue Assay) A2->A5 A4 Determine IC50 Values A3->A4 B1 Implant Human Breast Cancer (Cell Line or PDX) into Mice A4->B1 Promising candidates advance to in vivo B2 Allow Tumors to Establish B1->B2 B3 Administer this compound (Single or Multiple Doses) B2->B3 B4 Monitor Tumor Volume B3->B4 B5 Assess Tumor Regression B4->B5

Caption: Preclinical experimental workflow for evaluating this compound efficacy.

Conclusion

The preclinical data available for this compound strongly suggest a paradigm shift in the treatment of ESR1 mutant breast cancer. Its unique cytotoxic mechanism of action and the ability to induce complete tumor regression with minimal dosing set it apart from current and emerging therapies. While these findings are highly promising, further investigation, including clinical trials, is necessary to translate this preclinical success into a transformative therapy for patients.

References

A Comparative Analysis of Necrotic Cell Death: ErSO-TFPy Versus Other Necrosis-Inducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Researchers in oncology and cell biology are continually exploring novel mechanisms to induce cancer cell death. One such promising pathway is regulated necrosis, a programmed form of cell death that, unlike apoptosis, often elicits a more robust inflammatory response. This guide provides a detailed comparison of a novel necrosis-inducing agent, ErSO-TFPy, with established inducers of other necrotic pathways, namely necroptosis, pyroptosis, and ferroptosis. This analysis is supported by a compilation of experimental data and detailed protocols to assist researchers in evaluating these compounds in their own work.

Overview of Necrotic Cell Death Pathways

Regulated necrosis encompasses several distinct pathways, each with unique molecular mediators. This compound induces a form of necrosis in estrogen receptor-positive (ERα+) cells by hyperactivating the anticipatory Unfolded Protein Response (a-UPR).[1][2][3] This leads to overwhelming cellular stress, ATP depletion, cell swelling, and eventual membrane rupture.[2] In contrast, other well-characterized necrotic pathways include:

  • Necroptosis: A regulated form of necrosis dependent on the kinase activities of RIPK1 and RIPK3, culminating in the phosphorylation and oligomerization of the mixed lineage kinase domain-like (MLKL) protein, which disrupts plasma membrane integrity.[4][5]

  • Pyroptosis: An inflammatory form of cell death mediated by caspases (typically caspase-1, -4, -5, or -11) that cleave gasdermin proteins. The N-terminal fragment of gasdermin forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines.[6][7][8]

  • Ferroptosis: An iron-dependent form of cell death characterized by the accumulation of lipid peroxides to lethal levels.[9][10][11][12] This is often triggered by the inhibition of glutathione (B108866) peroxidase 4 (GPX4) or the cystine/glutamate antiporter system xc-.[10][12]

Comparative Efficacy and Cellular Effects

The following tables summarize the key characteristics and cytotoxic potential of this compound in comparison to representative inducers of necroptosis, pyroptosis, and ferroptosis.

Table 1: Comparison of Necrotic Cell Death-Inducing Agents

FeatureThis compoundNecroptosis Inducers (e.g., TNF-α + z-VAD-fmk)Pyroptosis Inducers (e.g., Cisplatin)Ferroptosis Inducers (e.g., Erastin, RSL3)
Target Cell Population ERα-positive cancer cells[9][10][13]Broad, dependent on receptor expression and caspase activityVarious cancer cell types[6]Many cancer cell types, particularly those with high iron content or RAS mutations
Primary Mechanism a-UPR Hyperactivation[1][2][3]RIPK1/RIPK3/MLKL activation[4][5]Caspase-1/Gasdermin D activation[6][7]GPX4 inhibition or glutathione depletion, leading to lipid peroxidation[10][12]
Key Molecular Mediators ERα, PERK, eIF2α, ATF6, TRPM4[1][14][15]RIPK1, RIPK3, MLKL[4]Caspase-1, Gasdermin D, NLRP3 inflammasome[6][7]Iron, ACSL4, LPCAT3, GPX4[10]
Morphological Changes Cell swelling, membrane rupture[2][14]Cell swelling, organelle damage, membrane ruptureCell swelling, membrane pore formation, lysisMitochondrial shrinkage, increased mitochondrial membrane density
Inflammatory Potential High (induces immunogenic cell death)[2][16]High (release of DAMPs)[4]Very High (release of IL-1β and IL-18)[6][7]Moderate to High (release of DAMPs)

Table 2: Cytotoxicity Comparison in Relevant Cancer Cell Lines

AgentCell LineIC50Time PointReference
This compound MCF-7 (ERα+)~5-25 nM72h[10]
T47D (ERα+)~5-25 nM72h[10]
MDA-MB-231 (ERα-)>10-30 µM72h[10]
TNF-α + z-VAD-fmk HT-29Not typically measured by IC50; effective concentrations are stimulus-dependent24hN/A
Cisplatin A549~5-15 µM48hN/A
Erastin HT-1080~5-10 µM24hN/A
RSL3 HT-1080~100-200 nM24hN/A

Note: IC50 values can vary significantly based on the cell line and experimental conditions. The values presented for agents other than this compound are representative ranges from the literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the distinct signaling cascades and a general workflow for comparing these agents.

ErSO_TFPy_Pathway This compound Induced Necrosis Pathway ErSO_TFPy This compound ER_alpha Estrogen Receptor α (ERα) ErSO_TFPy->ER_alpha a_UPR a-UPR Hyperactivation ER_alpha->a_UPR PERK p-PERK ↑ a_UPR->PERK ATF6 ATF6 activation a_UPR->ATF6 ATP_depletion ATP Depletion a_UPR->ATP_depletion eIF2a p-eIF2α ↑ PERK->eIF2a Cell_Swelling Cell Swelling ATP_depletion->Cell_Swelling Membrane_Rupture Membrane Rupture (Necrosis) Cell_Swelling->Membrane_Rupture TRPM4 TRPM4 Na+ Channel TRPM4->Cell_Swelling Na+ influx

This compound signaling pathway.

Necroptosis_Pathway Necroptosis Pathway Stimulus TNF-α + z-VAD-fmk TNFR1 TNFR1 Stimulus->TNFR1 RIPK1 RIPK1 Activation TNFR1->RIPK1 RIPK3 RIPK3 Activation RIPK1->RIPK3 Necrosome Necrosome Formation (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome MLKL p-MLKL Necrosome->MLKL MLKL_oligomer MLKL Oligomerization & Translocation MLKL->MLKL_oligomer Membrane_Disruption Membrane Disruption (Necroptosis) MLKL_oligomer->Membrane_Disruption

Canonical necroptosis signaling pathway.

Pyroptosis_Pathway Pyroptosis Pathway Stimulus e.g., Cisplatin NLRP3 NLRP3 Inflammasome Assembly Stimulus->NLRP3 Caspase1_active Active Caspase-1 NLRP3->Caspase1_active activates Caspase1_pro Pro-Caspase-1 Caspase1_pro->Caspase1_active cleavage GSDMD_N GSDMD N-terminal Caspase1_active->GSDMD_N cleaves Cytokines_active IL-1β / IL-18 Release Caspase1_active->Cytokines_active cleaves GSDMD_full Gasdermin D (GSDMD) GSDMD_full->GSDMD_N Pore_Formation Pore Formation GSDMD_N->Pore_Formation Lysis Cell Lysis (Pyroptosis) Pore_Formation->Lysis Pore_Formation->Cytokines_active allows release of Cytokines_pro Pro-IL-1β / Pro-IL-18 Cytokines_pro->Cytokines_active

NLRP3-mediated pyroptosis pathway.

Ferroptosis_Pathway Ferroptosis Pathway Erastin Erastin System_xc System xc- Erastin->System_xc RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 GSH GSH Depletion System_xc->GSH Lipid_ROS Lipid Peroxidation GPX4->Lipid_ROS reduces GSH->GPX4 cofactor for Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA PUFA-PLs PUFA->Lipid_ROS Iron Fe2+ Iron->Lipid_ROS catalyzes

Key mechanisms of ferroptosis induction.

Experimental_Workflow General Experimental Workflow cluster_setup Experimental Setup cluster_assays Cell Death Assessment cluster_pathway Pathway-Specific Analysis Cell_Seeding Seed Cells (e.g., MCF-7, HT-29, HT-1080) Compound_Treatment Treat with Agents: - this compound - TNF-α + z-VAD-fmk - Cisplatin - Erastin/RSL3 Cell_Seeding->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., Alamar Blue, CellTiter-Glo) Compound_Treatment->Viability_Assay Necrosis_Assay Necrosis Assays - LDH Release - Propidium Iodide Uptake Compound_Treatment->Necrosis_Assay Western_Blot Western Blot (p-PERK, p-MLKL, cleaved GSDMD) Compound_Treatment->Western_Blot RT_PCR RT-PCR (XBP1 splicing) Compound_Treatment->RT_PCR Lipid_Peroxidation Lipid Peroxidation Assay (C11-BODIPY) Compound_Treatment->Lipid_Peroxidation Co_IP Co-Immunoprecipitation (RIPK1-RIPK3) Compound_Treatment->Co_IP

References

A Preclinical Cross-Study Comparison of ErSO-TFPy, Fulvestrant, and Tamoxifen in Estrogen Receptor-Positive Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of ErSO-TFPy against two established treatments for estrogen receptor-positive (ER+) breast cancer: fulvestrant (B1683766) and tamoxifen (B1202). The information is compiled from various preclinical studies to offer a comprehensive overview of their respective mechanisms of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicity profiles.

Executive Summary

This compound is an investigational small molecule that has demonstrated a distinct and highly potent mechanism of action in preclinical models of ER+ breast cancer. Unlike the cytostatic or growth-inhibitory effects of the selective estrogen receptor modulator (SERM) tamoxifen and the selective estrogen receptor degrader (SERD) fulvestrant, this compound induces rapid, necrotic cell death in cancer cells.[1][2] This unique mechanism translates to remarkable in vivo efficacy, where a single dose of this compound has been shown to cause complete tumor regression in mouse xenograft models, a stark contrast to the tumor growth inhibition typically observed with fulvestrant and tamoxifen.[1]

Data Presentation

In Vitro Efficacy: Inhibition of ER+ Breast Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, fulvestrant, and tamoxifen across a panel of ER+ breast cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineThis compound IC50 (nM)Fulvestrant IC50 (nM)Tamoxifen IC50 (µM)
MCF-7 ~5-25[1]~0.29 - 0.8[3]~10.0[4]
T47D ~5-25[1]~2.17[5]~1.0[4]
BT-474 ~5-25[1]N/A~5.7[6]
ZR-75-1 ~5-25[1]N/AN/A
HCC1428 ~5-25[1]N/AN/A
MCF-7 ESR1 mutant Potent Activity[1]Reduced EfficacyResistance
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

This table compares the in vivo efficacy of the three compounds in mouse xenograft models, primarily using the MCF-7 cell line.

CompoundDosing Regimen (MCF-7 Xenograft)Observed Outcome
This compound Single IV dose (10 mg/kg)Complete tumor regression[1]
Weekly IV dose (10 mg/kg)Complete tumor regression[1]
Fulvestrant Weekly subcutaneous injectionTumor growth inhibition[7]
Daily subcutaneous injectionTumor growth inhibition
Tamoxifen Daily oral gavage or pelletRetardation of tumor progression[8]
Combination with other agentsSynergistic tumor growth inhibition[9]
Comparative Pharmacokinetics and Toxicity

The following table provides a summary of key pharmacokinetic and toxicity parameters observed in preclinical studies.

ParameterThis compoundFulvestrantTamoxifen
Route of Administration Intravenous (IV)Intramuscular (IM), Subcutaneous (SC)Oral, Subcutaneous (pellet)
Plasma Half-life (mice) Short, undetectable after 16h (15 mg/kg IV)[10]~40 days (IM formulation in humans)[11]Varies by administration route and metabolite
Maximum Tolerated Dose (MTD) in mice 150 mg/kg (IV)[11]N/AN/A (Dose-dependent effects observed)
Tolerability in other species Well-tolerated in rats and dogs (IV)[1]Well-tolerated in rats and dogsN/A

Experimental Protocols

General Protocol for In Vivo Xenograft Studies
  • Cell Culture: ER+ human breast cancer cells (e.g., MCF-7) are cultured in appropriate media.

  • Animal Model: Ovariectomized female immunodeficient mice (e.g., athymic nude or NSG) are used to prevent confounding effects of endogenous estrogen.

  • Estrogen Supplementation: A slow-release estrogen pellet is implanted subcutaneously to support the growth of ER+ tumors.

  • Tumor Implantation: A suspension of cancer cells, often mixed with Matrigel, is injected into the mammary fat pad (orthotopic) or subcutaneously.

  • Tumor Growth Monitoring: Tumor volume is measured regularly with calipers. For cells expressing luciferase, bioluminescent imaging can be used to monitor tumor burden.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound: Administered intravenously.

    • Fulvestrant: Administered subcutaneously or intramuscularly.

    • Tamoxifen: Administered orally via gavage or through a sustained-release pellet.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised for further analysis, such as immunohistochemistry for biomarkers.

Mandatory Visualization

Signaling Pathway Diagram

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds HSP HSP Complex ER->HSP Proteasome Proteasome ER->Proteasome Degradation aUPR Anticipatory Unfolded Protein Response (a-UPR) ER->aUPR Hyperactivation ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation HSP->ER Keeps inactive ErSO_TFPy This compound ErSO_TFPy->ER Binds and hyperactivates a-UPR Fulvestrant Fulvestrant Fulvestrant->ER Binds and targets for degradation Tamoxifen Tamoxifen Tamoxifen->ER Competitively binds (Antagonist/Partial Agonist) Necrosis Necrotic Cell Death aUPR->Necrosis Leads to ERE Estrogen Response Elements (ERE) Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Regulates ER_dimer->ERE Binds

Caption: Estrogen receptor signaling pathway and points of intervention for this compound, Fulvestrant, and Tamoxifen.

Experimental Workflow Diagram

Preclinical_In_Vivo_Workflow cluster_treatments Treatment Groups start Start: ER+ Breast Cancer Cell Line (e.g., MCF-7) culture Cell Culture start->culture implant Implant Cells into Mammary Fat Pad of Immunocompromised Mice (+ Estrogen Pellet) culture->implant tumor_growth Monitor Tumor Growth (Calipers / Imaging) implant->tumor_growth randomize Randomize Mice into Treatment Groups (Tumor Volume ~100-200mm³) tumor_growth->randomize Vehicle Vehicle Control randomize->Vehicle ErSO_TFPy This compound randomize->ErSO_TFPy Fulvestrant Fulvestrant randomize->Fulvestrant Tamoxifen Tamoxifen randomize->Tamoxifen measurement Regularly Measure Tumor Volume Vehicle->measurement ErSO_TFPy->measurement Fulvestrant->measurement Tamoxifen->measurement endpoint Endpoint Reached (e.g., Tumor Size Limit) measurement->endpoint analysis Tumor Excision and Analysis (e.g., IHC) endpoint->analysis conclusion Conclusion: Comparative Efficacy Determination analysis->conclusion

Caption: General experimental workflow for a comparative preclinical in vivo study of anticancer agents.

References

Safety Operating Guide

Navigating the Disposal of ErSO-TFPy: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides essential procedural guidance for the proper disposal of ErSO-TFPy (CAS No.: 3035547-78-2), a potent and selective activator of the sodium channel TRPM4 with significant anti-tumor efficacy in preclinical models.[1][2] While this compound is not classified as a hazardous substance or mixture according to the available Safety Data Sheet (SDS), it is crucial to follow standard laboratory safety protocols and local regulations for its disposal due to its biological activity.[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, absorb the material with a finely-powdered, liquid-binding material such as diatomite or universal binders. Contaminated surfaces and equipment can be decontaminated by scrubbing with alcohol.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with all applicable federal, state, and local regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions.

    • Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]

  • Containerization and Labeling:

    • Use a dedicated, properly sealed, and clearly labeled waste container for all this compound waste.

    • The label should include the chemical name ("this compound"), the CAS number (3035547-78-2), and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Waste Accumulation and Storage:

    • Store the sealed this compound waste container in a designated, secure area away from general laboratory traffic.

    • Stock solutions of this compound should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] While the disposal protocol is for waste, this indicates the compound's stability and the need for secure storage of waste containers.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide them with the complete waste manifest and any other required documentation.

Quantitative Data Summary

While specific quantitative disposal limits are not available in the provided documentation, the following data is relevant for handling and experimental context:

ParameterValueReference
CAS Number 3035547-78-2
Molecular Formula C19H13F7N2O2
IC50 in ERα+ breast cancer cell lines 5-25 nM[1][2]
Stock Solution Storage (-80°C) 6 months[1]
Stock Solution Storage (-20°C) 1 month[1]

This compound Disposal Workflow

ErSO_TFPy_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_containerization Containerization & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Ventilated Area (Fume Hood) A->B C Identify this compound Waste (Unused product, contaminated labware, solutions) B->C D Segregate from Incompatible Chemicals C->D E Use Dedicated, Sealed & Labeled Waste Container D->E F Store in Secure, Designated Area E->F G Contact Institutional EHS or Licensed Contractor F->G H Arrange for Pickup with Proper Documentation G->H S1 Absorb with Inert Material S2 Decontaminate Surfaces with Alcohol S1->S2 S3 Dispose of Contaminated Material as Chemical Waste S2->S3

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling ErSO-TFPy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety guidelines for handling ErSO-TFPy in a research setting. This compound is a potent, investigational anti-cancer agent. As no official Safety Data Sheet (SDS) is currently available, these recommendations are based on best practices for handling cytotoxic and hazardous research compounds.[1] All laboratory personnel must adhere to their institution's specific safety protocols and conduct a thorough risk assessment before beginning any work.[2][3]

This guide is intended for researchers, scientists, and drug development professionals. Strict adherence to these procedures is mandatory to mitigate risks of occupational exposure through inhalation, skin contact, or accidental ingestion.[4]

Core Principles of Safe Handling

Potent anti-cancer agents like this compound are presumed to be cytotoxic, mutagenic, carcinogenic, or teratogenic.[1] A multi-layered safety approach is therefore essential.

  • Containment: All manipulations of this compound, especially involving powders or concentrated solutions, must be performed in a designated containment device, such as a certified Class II Biological Safety Cabinet (BSC) or a glove box isolator.[1][4]

  • Designated Area: All work with this compound should occur in a restricted-access area, clearly marked with appropriate hazard signs.[2]

  • Training: All personnel must receive comprehensive training on the hazards, proper handling and disposal techniques, and emergency spill procedures before working with this compound.[1][2]

  • Risk Assessment: A formal risk assessment must be completed before any new procedure involving this compound is initiated. This should identify potential hazards and establish robust control measures.[3][5][6]

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the primary defense against exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested, powder-free nitrile gloves (ASTM D6978-05 compliant).[4][7]Provides a robust barrier against chemical permeation. Double-gloving allows for safe removal of the outer glove if contaminated.[1]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[1][4]Protects skin and personal clothing from contamination. The back-closing design minimizes frontal splash risk.[1]
Eye/Face Protection Full-face shield worn over safety goggles.[2][4]Protects eyes and face from splashes and aerosols.[4]
Respiratory Protection An N95 respirator or higher should be used when handling powders outside of a containment device or when there is a risk of aerosolization.Prevents inhalation of hazardous particles.
Sleeves & Shoe Covers Impermeable over-sleeves and disposable, slip-resistant shoe covers.[1][2]Minimizes gown contamination and prevents tracking of contaminants out of the designated work area.[1][2]

Procedural Workflow for Safe Handling

A systematic approach is critical to minimize exposure risk. The following workflow outlines the key procedural steps.

  • Verify Equipment: Ensure the Biological Safety Cabinet (BSC) is certified and functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including a cytotoxic spill kit, before starting work.[4] Place a disposable, plastic-backed absorbent work mat inside the BSC.[2]

  • Don PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, face mask/respirator, goggles, face shield, outer gloves). The inner gloves should be tucked under the gown cuff, and the outer gloves should go over the cuff.[4]

  • Handle Compound: Carefully handle vials of this compound. When reconstituting the powder or making dilutions, perform all operations slowly and deliberately over the absorbent mat to minimize aerosol generation. Use Luer-lock syringes and needles to prevent leakage.[7]

  • Transport: Use sealed, leak-proof, and clearly labeled secondary containers when transporting solutions of this compound within the laboratory.[2]

  • Maintain PPE: Wear the full complement of PPE at all times during the experiment.

  • Change Gloves: Change the outer gloves immediately if they become contaminated or every 30-60 minutes during extended procedures.

  • Surface Decontamination: After each procedure, decontaminate all surfaces within the BSC using a two-step process. First, wipe surfaces with a detergent solution, followed by a rinse with sterile water, and finally wipe with 70% isopropyl alcohol.[8] Dispose of all wipes as cytotoxic waste.[8]

  • Equipment Decontamination: Decontaminate all non-disposable equipment before removing it from the BSC.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of in the cytotoxic waste bin, followed by the gown, shoe covers, face shield, goggles, and inner gloves.

Disposal Plan

All materials that have come into contact with this compound are considered hazardous cytotoxic waste and must be disposed of accordingly.

  • Waste Segregation: At the point of generation, segregate waste into appropriate categories. Do not mix cytotoxic waste with regular or biohazardous waste.[9]

  • Contaminated PPE and Materials: All disposable items (gloves, gowns, shoe covers, bench paper, pipette tips, wipes) must be placed in clearly labeled, puncture-resistant, and leak-proof cytotoxic waste containers (often yellow or specifically marked).[4][10]

  • Sharps Waste: Needles, syringes, and vials contaminated with this compound must be disposed of in a designated "chemo sharps" container.[10]

  • Liquid and Solid Waste: Collect bulk liquid and solid waste in designated, sealed, and labeled hazardous waste containers. Do not dispose of liquid waste down the drain.[8][9]

  • Waste Pickup: When waste containers are three-quarters full, securely seal them and follow institutional procedures for hazardous waste labeling and pickup by the Environmental Health and Safety (EHS) department.[8]

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase p1 1. Verify BSC & Gather Materials p2 2. Don Full PPE p1->p2 p3 3. Prepare Work Surface (Absorbent Mat) p2->p3 e2 6. Conduct Experiment p4 4. Handle/Reconstitute this compound in BSC p3->p4 c2 9. Dispose of All Waste in Cytotoxic Bins e1 5. Transport in Secondary Container p4->e1 Begin Experiment e1->e2 e3 7. Change Outer Gloves If Contaminated e2->e3 c1 8. Decontaminate Surfaces & Equipment in BSC e3->c1 End Experiment c1->c2 c3 10. Doff PPE Correctly c2->c3

Caption: Workflow for Safe Handling of this compound.

G cluster_bins Waste Segregation Waste Waste Generation Point (All items contacting this compound) Sharps Yellow Chemo Sharps Container (Needles, Vials) Waste->Sharps Sharps Soft Yellow Cytotoxic Bag/Bin (Gloves, Gown, Wipes) Waste->Soft Contaminated PPE & Labware Liquid Sealed Bulk Waste Container (Liquid) Waste->Liquid Unused/Waste Solutions EHS EHS Hazardous Waste Pickup Sharps->EHS Soft->EHS Liquid->EHS Incineration Incineration EHS->Incineration

Caption: Disposal Plan for this compound Contaminated Waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。